3-benzoyl-6-nitro-2H-chromen-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-benzoyl-6-nitrochromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO5/c18-15(10-4-2-1-3-5-10)13-9-11-8-12(17(20)21)6-7-14(11)22-16(13)19/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFUZACPHSNNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Benzoyl-6-nitro-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the coumarin derivative, 3-benzoyl-6-nitro-2H-chromen-2-one. Coumarins are a significant class of benzopyran-2-one compounds, widely recognized for their diverse pharmacological activities, including anticoagulant, antitumor, antioxidant, and anti-inflammatory properties. The introduction of a benzoyl group at the 3-position and a nitro group at the 6-position of the coumarin scaffold is anticipated to modulate its biological and physicochemical properties, making it a compound of interest for further investigation in drug discovery and materials science.
This document outlines a probable synthetic route, detailed experimental protocols, and comprehensive characterization data based on analogous compounds found in the literature.
Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route involves the Pechmann condensation to form the coumarin core, followed by functionalization. A more direct approach, however, would be the Knoevenagel condensation of a substituted salicylaldehyde with a β-keto ester. Given the desired product, a likely pathway involves the reaction of 5-nitrosalicylaldehyde with ethyl benzoylacetate.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocols
Synthesis of this compound:
This protocol is adapted from general methods for the synthesis of 3-substituted coumarins.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-nitrosalicylaldehyde (1 equivalent) and ethyl benzoylacetate (1 equivalent) in absolute ethanol (20 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 equivalent).
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent like glacial acetic acid or ethanol to afford the pure this compound.
Characterization Data
The following tables summarize the expected characterization data for this compound, extrapolated from spectral data of analogous compounds.
Table 1: Physicochemical and Mass Spectrometry Data
| Parameter | Expected Value |
| Molecular Formula | C₁₆H₉NO₅ |
| Molecular Weight | 295.25 g/mol |
| Appearance | Yellow solid |
| Melting Point | >250 °C (decomposed) |
| MS (m/z) | 295 [M]⁺ |
Table 2: Spectroscopic Data (¹H-NMR, ¹³C-NMR, IR)
| Technique | Expected Chemical Shifts (δ ppm) / Wavenumber (cm⁻¹) |
| ¹H-NMR (DMSO-d₆) | δ 8.5-8.7 (m, 2H, Ar-H), 7.5-7.8 (m, 5H, Ar-H), 7.4 (d, 1H, Ar-H) |
| ¹³C-NMR (DMSO-d₆) | δ 188-190 (C=O, benzoyl), 158-160 (C=O, lactone), 155-157, 145-147, 134-136, 130-132, 128-130, 124-126, 120-122, 118-120 |
| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~1730 (C=O, lactone), ~1650 (C=O, benzoyl), ~1600 (C=C), ~1520 & ~1340 (NO₂) |
Note: The exact chemical shifts and coupling constants would need to be determined experimentally.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been extensively reported, many coumarin derivatives exhibit significant pharmacological effects. For instance, some nitro-substituted coumarins have shown potential as antiproliferative agents.[1] The mechanism of action for such compounds can be multifaceted, potentially involving the induction of apoptosis, inhibition of key enzymes like kinases, or the generation of reactive oxygen species (ROS) that lead to cellular stress and death in cancer cells.
Caption: Generalized potential mechanism of action for a bioactive coumarin derivative.
Disclaimer: This document is intended for informational purposes for a scientific audience. The proposed synthesis and characterization data are based on existing literature for similar compounds and have not been experimentally verified for this compound. All laboratory work should be conducted by qualified professionals in a suitably equipped facility, adhering to all safety precautions.
References
In-depth Technical Guide on 3-benzoyl-6-nitro-2H-chromen-2-one: A Compound Awaiting Characterization
A comprehensive search of scientific literature and chemical databases reveals a significant gap in the available information regarding the physicochemical properties, experimental protocols, and biological activities of 3-benzoyl-6-nitro-2H-chromen-2-one. At present, no specific experimental or computational data for this particular compound has been publicly documented.
While the core structure, a coumarin (2H-chromen-2-one) backbone, is a well-studied scaffold in medicinal chemistry, the specific combination of a benzoyl group at the 3-position and a nitro group at the 6-position has not been characterized in the reviewed literature. This lack of data prevents the creation of a detailed technical guide as requested, which would include quantitative data tables, experimental methodologies, and signaling pathway diagrams.
Insights from Structurally Related Analogs
To provide some context for researchers, scientists, and drug development professionals, we can look at the properties and synthesis of structurally similar compounds. It is important to note that these are distinct molecules, and their properties cannot be directly extrapolated to this compound.
The 6-Nitro-Coumarin Moiety
The presence of a nitro group at the 6-position of the coumarin ring is known to influence the electronic and biological properties of the molecule. For instance, the simpler compound, 6-nitro-2H-chromen-2-one , has been cataloged, and its computed properties are available in databases like PubChem. The nitration of coumarin derivatives is a common synthetic step, often achieved using a mixture of nitric and sulfuric acids. The reaction conditions, such as temperature and reaction time, can influence the position of nitration.
The 3-Substituted Coumarin Moiety
The 3-position of the coumarin ring is a frequent site for substitution to modulate biological activity. While data on the 3-benzoyl derivative is absent, the closely related 3-acetyl-6-nitro-2H-chromen-2-one has been synthesized and characterized. This suggests that the synthesis of 3-acyl-6-nitro-coumarins is feasible. The general synthesis of 3-acylcoumarins can be achieved through various methods, including the Knoevenagel condensation of a salicylaldehyde derivative with a β-keto ester.
Another related compound, 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one , has been investigated for its antileishmanial activity. This molecule, while more complex, features a nitrobenzoyl group, indicating that such moieties can be incorporated into the coumarin scaffold and may impart biological activity.
Hypothetical Synthesis Workflow
Based on established synthetic routes for similar coumarin derivatives, a potential pathway for the synthesis of this compound can be proposed. This workflow is hypothetical and would require experimental validation.
Caption: A potential synthetic route to this compound.
Future Research Directions
The absence of data on this compound highlights an opportunity for further research. The synthesis and characterization of this compound would be the first step. This would involve:
-
Chemical Synthesis: Developing and optimizing a synthetic protocol, potentially based on the Knoevenagel condensation or similar reactions.
-
Structural Elucidation: Confirming the structure of the synthesized compound using techniques such as NMR (¹H and ¹³C), mass spectrometry, and potentially X-ray crystallography.
-
Physicochemical Characterization: Determining key properties such as melting point, solubility, pKa, and logP.
-
Biological Screening: Evaluating the compound for various biological activities, given that many coumarin derivatives exhibit interesting pharmacological profiles, including antimicrobial, anti-inflammatory, and anticancer properties.
The generation of this foundational data would be crucial for any future application of this compound in drug discovery and development. Until such studies are conducted and published, a comprehensive technical guide on this specific molecule cannot be compiled. Researchers interested in this compound are encouraged to undertake these initial characterization studies.
Spectroscopic Analysis of 3-benzoyl-6-nitro-2H-chromen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 3-benzoyl-6-nitro-2H-chromen-2-one. These predictions are derived from the analysis of similar substituted coumarins and provide a baseline for the experimental characterization of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~8.50 | d | ~2.5 | 1H | H-5 |
| ~8.35 | dd | ~9.0, 2.5 | 1H | H-7 |
| ~7.80 | s | - | 1H | H-4 |
| ~7.70 | d | ~9.0 | 1H | H-8 |
| ~7.65 | m | - | 2H | Benzoyl H-2', H-6' |
| ~7.50 | m | - | 1H | Benzoyl H-4' |
| ~7.40 | m | - | 2H | Benzoyl H-3', H-5' |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~194.0 | C=O (Benzoyl) |
| ~158.0 | C-2 (Lactone C=O) |
| ~155.0 | C-8a |
| ~145.0 | C-6 |
| ~142.0 | C-4 |
| ~136.0 | C-1' (Benzoyl) |
| ~134.0 | C-4' (Benzoyl) |
| ~130.0 | C-2', C-6' (Benzoyl) |
| ~129.0 | C-3', C-5' (Benzoyl) |
| ~128.0 | C-7 |
| ~125.0 | C-5 |
| ~120.0 | C-3 |
| ~118.0 | C-4a |
| ~117.0 | C-8 |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1735 | Strong | C=O stretch (Lactone) |
| ~1680 | Strong | C=O stretch (Benzoyl) |
| ~1610, 1580, 1450 | Medium-Strong | C=C stretch (Aromatic) |
| ~1525, 1345 | Strong | N-O stretch (NO₂) |
| ~1250 | Strong | C-O-C stretch (Lactone) |
| ~830 | Medium | C-H bend (Aromatic) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 295 | ~100 | [M]⁺ |
| 267 | ~40 | [M - CO]⁺ |
| 249 | ~15 | [M - NO₂]⁺ |
| 105 | ~80 | [C₆H₅CO]⁺ |
| 77 | ~60 | [C₆H₅]⁺ |
| 51 | ~30 | [C₄H₃]⁺ |
Synthesis and Spectroscopic Analysis Workflow
The synthesis of this compound can be logically approached through a multi-step process, followed by rigorous spectroscopic characterization to confirm its structure and purity.
Potential Biological Activities of 3-Benzoyl-6-nitro-2H-chromen-2-one: A Technical Overview
Disclaimer: This document summarizes the potential biological activities of 3-benzoyl-6-nitro-2H-chromen-2-one based on published research on structurally related coumarin derivatives. As of the date of this publication, specific biological data for this compound is limited in publicly available scientific literature. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted as a guide to the potential therapeutic areas where this compound may exhibit activity.
Introduction
Coumarins (2H-chromen-2-ones) are a large and important class of naturally occurring and synthetic heterocyclic compounds. Their core structure is a versatile scaffold that has been extensively modified to generate a wide array of derivatives with diverse pharmacological properties. The introduction of different substituents at various positions of the coumarin ring can significantly influence their biological activity. This technical guide focuses on the potential biological activities of a specific derivative, this compound, by examining the established activities of two key structural motifs it possesses: the 3-aroylcoumarin and the 6-nitrocoumarin moieties. Based on the existing literature, this compound is a promising candidate for investigation in the fields of oncology and microbiology.
Potential Biological Activities
The presence of the 3-benzoyl group and the 6-nitro group on the coumarin scaffold suggests that this compound may exhibit significant anticancer and antimicrobial properties.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of coumarin derivatives against a variety of cancer cell lines. The 3-aryl and 3-aroylcoumarins, in particular, have shown promising anticancer activity. The introduction of a nitro group, an electron-withdrawing substituent, at the 6-position of the coumarin ring can further enhance this activity.
The proposed mechanisms of anticancer action for related coumarin compounds include the induction of apoptosis (programmed cell death), inhibition of cell proliferation and cell cycle arrest, and modulation of key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.
Antimicrobial Activity
Coumarin derivatives are also well-known for their broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi. The 6-nitro substitution on the coumarin ring has been associated with enhanced antibacterial and antifungal properties in several studies. The mechanism of antimicrobial action is believed to involve the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with microbial DNA replication.
Data Presentation: Biological Activities of Structurally Related Coumarins
The following tables summarize the quantitative biological activity data for coumarin derivatives that are structurally related to this compound. This data is provided to illustrate the potential potency and spectrum of activity for the target compound.
Table 1: Anticancer Activity of 3-Arylcoumarin Derivatives
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
| 7,8-Diacetoxy-3-(4-nitrophenyl)coumarin | PC-3 (Prostate) | 26.43 µM | [1] |
| 3-Arylcoumarin derivative 68 | SKBr3 (Breast) | 0.98 ± 0.01 µM | [1] |
| 3-Arylcoumarin derivative 68 | MCF-7 (Breast) | 0.81 ± 0.02 µM | [1] |
| Coumarin-stilbene hybrid 64 | KB (Oral) | 5.18 µM | [1] |
| Coumarin-stilbene hybrid 64 | MCF-7/ADR (Breast) | 11.94 µM | [1] |
| Coumarin-stilbene hybrid 65 | MCF-7/ADR (Breast) | 11.11 µM | [1] |
| 3-Arylcoumarin derivative 7 | A549 (Lung) | 24.2 µM | [2] |
| Coumarin derivative 3a | HCT-116 (Colon) | 1.93 µM | [3] |
| Coumarin derivative 3a | MCF-7 (Breast) | 1.25 µM | [3] |
| Coumarin-benzimidazole hybrid 26d | A549 (Lung) | 0.28 ± 0.04 µM | [4] |
| Coumarin-pyrazole hybrid 35 | HepG2 (Liver) | 2.96 ± 0.25 µM | [4] |
| Coumarin-pyrazole hybrid 35 | SMMC-7721 (Liver) | 2.08 ± 0.32 µM | [4] |
| Pyrazole derivative P-03 | A549 (Lung) | 13.5 µmol | [5] |
| 3-(Coumarin-3-yl)-acrolein hybrid 5d | A549 (Lung) | 0.70 ± 0.05 µM | [6][7] |
| 3-(Coumarin-3-yl)-acrolein hybrid 6e | KB (Oral) | 0.39 ± 0.07 µM | [6][7] |
Table 2: Antimicrobial Activity of Coumarin Derivatives
| Compound | Microorganism | Activity (MIC) | Reference |
| Aegelinol | Staphylococcus aureus (ATCC 6538) | 16 µg/mL | [8] |
| Agasyllin | Staphylococcus aureus (ATCC 6538) | 32 µg/mL | [8] |
| Aegelinol | Salmonella typhi (ATCC 14028) | 16 µg/mL | [8] |
| Agasyllin | Salmonella typhi (ATCC 14028) | 32 µg/mL | [8] |
| Aegelinol | Helicobacter pylori | 5-25 µg/mL | [8] |
| Agasyllin | Helicobacter pylori | 5-25 µg/mL | [8] |
| Coumarin derivative 55k (nitro-substituted) | S. typhi | 12.5 µg/mL | [9] |
| Coumarin derivative 55k (nitro-substituted) | P. aeruginosa | 25 µg/mL | [9] |
| Coumarin derivative 55k (nitro-substituted) | S. aureus | 25 µg/mL | [9] |
| Daphnetin | Ralstonia solanacearum | 64 mg/L | [10] |
| Esculetin | Ralstonia solanacearum | 192 mg/L | [10] |
| Umbelliferone | Ralstonia solanacearum | 256 mg/L | [10] |
| Osthenol | Gram-positive bacteria | 62.5 - 125 µg/ml | [11] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of biological activities. The following are generalized methodologies for key experiments cited in the literature for related coumarin compounds.
In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay
This assay is a common method for determining cytotoxicity based on the measurement of cellular protein content.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (like DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: After incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is then added to each well, and the plates are incubated at room temperature for 30 minutes.
-
Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are then air-dried, and the bound stain is solubilized with a Tris-base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 510 nm. The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[3]
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a specific cell density (e.g., 10^5 CFU/mL).
-
Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8][12]
Mandatory Visualizations
The following diagrams illustrate key concepts related to the synthesis, screening, and potential mechanism of action of this compound.
Caption: General synthesis scheme for this compound.
Caption: Experimental workflow for biological screening of coumarin derivatives.
Caption: Simplified intrinsic apoptosis signaling pathway potentially modulated by coumarins.
References
- 1. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 5. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 8. Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro and in silico antibacterial evaluation of coumarin derivatives against MDR strains of Staphylococcus aureus and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 3-Benzoyl-6-nitro-2H-chromen-2-one: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases did not yield specific experimental data on the solubility and stability of 3-benzoyl-6-nitro-2H-chromen-2-one. This guide, therefore, provides a predictive assessment of its physicochemical properties based on the known behavior of structurally related coumarin derivatives. It further outlines standardized, industry-accepted protocols for experimentally determining these critical parameters.
Executive Summary
This compound is a coumarin derivative with potential applications in medicinal chemistry and materials science. Its core structure, featuring a benzoyl group at the 3-position and a nitro group at the 6-position, suggests a molecule with low aqueous solubility and potential stability challenges, including susceptibility to hydrolysis and photodegradation. Understanding these properties is paramount for its development as a drug candidate or functional material. This technical guide offers a theoretical physicochemical profile of the compound, detailed experimental protocols for determining its solubility and stability, and visual workflows to guide laboratory investigations.
Predicted Physicochemical Profile
The chemical structure of this compound, with its multiple aromatic rings and the electron-withdrawing nitro group, points towards a lipophilic and poorly water-soluble compound. The lactone ring in the coumarin core is a key functional group that can influence its stability. A summary of the predicted properties is presented in Table 1.
| Property | Predicted Characteristic | Rationale |
| Aqueous Solubility | Poor | The molecule is largely nonpolar due to the presence of the benzoyl and coumarin ring systems. The nitro group adds some polarity but is unlikely to overcome the overall hydrophobicity. |
| LogP (Lipophilicity) | High | The extensive aromatic system suggests a high partition coefficient between octanol and water, indicating a preference for lipid environments. |
| pKa | Not readily ionizable | The molecule lacks strongly acidic or basic functional groups within a typical physiological pH range. |
| Stability to Hydrolysis | Susceptible to hydrolysis under basic conditions | The lactone ring of the coumarin core is an ester and is prone to cleavage via hydrolysis, a reaction that is significantly accelerated in the presence of a base. The resulting carboxylate and phenol would be more water-soluble. |
| Photostability | Potentially photosensitive | The conjugated π-system of the chromen-2-one core can absorb UV light, potentially leading to photodegradation. The nitroaromatic moiety can also contribute to photosensitivity. |
| Thermal Stability | Likely stable at ambient temperatures | Coumarin derivatives are generally crystalline solids with relatively high melting points, suggesting good thermal stability under typical storage conditions. However, elevated temperatures could promote degradation. |
| Oxidative Stability | Potentially susceptible to oxidation | While the core structure is relatively stable, certain conditions could promote oxidative degradation, particularly in the presence of strong oxidizing agents. |
Experimental Protocols
To empirically determine the solubility and stability of this compound, the following standard experimental protocols are recommended.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, purified water) in a sealed, clear glass vial. The presence of undissolved solid is essential.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker bath for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm filter (e.g., PVDF or PTFE, pre-screened for low compound binding) to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtrate with a suitable solvent (e.g., acetonitrile, methanol) to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the solubility based on a standard curve of the compound prepared in the same diluent.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Studies (Forced Degradation)
Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.[1][2][3][4] These studies are typically performed according to the International Council for Harmonisation (ICH) guidelines.[5][6]
Methodology:
A stock solution of this compound (e.g., 1 mg/mL in acetonitrile) is used to prepare the stress samples. The goal is to achieve 5-20% degradation of the parent compound.
Table 2: Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60 °C | 24 hours |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | Room Temp | 2 hours |
| Neutral Hydrolysis | Purified Water | 60 °C | 24 hours |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temp | 24 hours |
| Photostability | ICH Q1B Option 2: UV and visible light exposure | Room Temp | As per ICH |
| Thermal Stress | 80 °C (in solid state and in solution) | 80 °C | 48 hours |
Procedure:
-
Sample Preparation: For each condition, a sample of the compound in solution is prepared. A control sample (unstressed) is also prepared and stored at 4 °C.
-
Stress Application: The samples are subjected to the conditions outlined in Table 2.
-
Neutralization: After the stress period, the acidic and basic samples are neutralized.
-
Analysis: All samples (stressed and control) are diluted to the same concentration and analyzed by a stability-indicating HPLC method.
-
Data Evaluation: The chromatograms are examined for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. Mass balance should be assessed to ensure that the decrease in the parent compound corresponds to the formation of degradants.
Caption: Workflow for a Forced Degradation Study.
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated.
Caption: Potential Degradation Pathways for the Compound.
Conclusion
While specific experimental data for this compound is not currently available, a thorough understanding of its potential physicochemical properties can be derived from its chemical structure. The compound is predicted to be poorly soluble in aqueous media and may be susceptible to degradation via hydrolysis and photolysis. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to quantitatively assess the solubility and stability of this and other novel chemical entities. These studies are essential for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and efficacy of potential new products.
References
literature review on the synthesis of 6-nitrocoumarin derivatives
An In-depth Guide to the Synthesis of 6-Nitrocoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive . These compounds are of significant interest in medicinal chemistry and materials science, often serving as key intermediates for the synthesis of amino-coumarins, fluorescent dyes, and various pharmacologically active agents. This document details the primary synthetic routes, provides specific experimental protocols, summarizes quantitative data, and illustrates the core chemical transformations.
Introduction to Synthetic Strategies
The synthesis of 6-nitrocoumarin derivatives is predominantly achieved through the electrophilic aromatic substitution (nitration) of a pre-formed coumarin scaffold. The regioselectivity of this reaction, particularly the preference for substitution at the C6 or C8 position, is highly dependent on the reaction conditions and the substitution pattern of the coumarin ring.
While direct nitration is the most common approach, the foundational coumarin ring itself can be constructed through several classic named reactions. Understanding these initial synthetic pathways is crucial for accessing a diverse range of starting materials for subsequent nitration. The most relevant of these include:
-
Pechmann Condensation: A reaction between a phenol and a β-keto ester under acidic catalysis.[1][2][3]
-
Knoevenagel Condensation: The reaction of a salicylaldehyde derivative with an active methylene compound, typically catalyzed by a weak base.[4][5][6][7]
-
Perkin Reaction: Involves the condensation of salicylaldehyde with an acid anhydride in the presence of a weak base.[8][9]
-
Wittig Reaction: Utilizes an aldehyde or ketone and a triphenyl phosphonium ylide to form the α,β-unsaturated ester moiety of the coumarin ring.[10][11][12]
This guide will focus primarily on the nitration step, as it is the key transformation for producing the target 6-nitro derivatives.
Core Synthesis: Electrophilic Nitration of the Coumarin Ring
The introduction of a nitro group onto the coumarin benzene ring is a classic electrophilic aromatic substitution. The most frequently employed nitrating agent is a mixture of concentrated nitric acid and sulfuric acid.[13][14][15][16][17][18] The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Alternative nitrating systems have also been developed, including:
-
Potassium nitrate (KNO₃) in sulfuric acid.[21]
-
Sodium nitrate (NaNO₃) in sulfuric acid.[22]
-
Calcium nitrate (Ca(NO₃)₂) in acetic acid, which offers a milder, greener alternative.[23]
A critical factor in the nitration of coumarins is controlling the regioselectivity. The reaction can yield both 6-nitro and 8-nitro isomers. Studies have shown that careful control of temperature and reaction time can significantly influence the product distribution. For instance, in the nitration of 4,7-dimethylcoumarin, allowing the reaction to stir at room temperature for a few hours after an initial cooling period favors the formation of the 6-nitro isomer, whereas maintaining a low temperature (below 5°C) for an extended period increases the yield of the 8-nitro isomer.[13][14]
Experimental Protocols
The following sections provide detailed methodologies for key nitration reactions cited in the literature.
Protocol 1: General Synthesis of 6-Nitrocoumarin from Coumarin
This protocol is adapted from literature describing the direct nitration of unsubstituted coumarin.[19]
-
Reactants:
-
Coumarin (10 g, 68 mmol)
-
Fuming nitric acid (excess)
-
-
Procedure:
-
Add coumarin (10 g) to an excess of fuming nitric acid.
-
Stir the mixture overnight at room temperature.
-
Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
-
Yield: 85% of 6-nitrocoumarin is reported as the major product.
Protocol 2: Synthesis of 6-Nitro-7-Hydroxy-4-Methylcoumarin
This procedure describes the nitration of 7-hydroxy-4-methylcoumarin, which typically yields a mixture of isomers that can be separated.[15][17][24]
-
Reactants:
-
7-hydroxy-4-methylcoumarin (1.2 g)
-
Concentrated Sulfuric Acid (H₂SO₄, 10 mL)
-
Nitrating Mixture: Concentrated Nitric Acid (HNO₃, 1 vol) and Concentrated Sulfuric Acid (H₂SO₄, 3 vol).
-
-
Procedure:
-
Dissolve 7-hydroxy-4-methylcoumarin (1.2 g) in concentrated H₂SO₄ (10 mL) in a flask placed in an ice bath to maintain a temperature of 0-5°C.
-
Slowly add the nitrating mixture dropwise to the coumarin solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for one hour.
-
Pour the reaction mixture into a beaker containing crushed ice. A solid precipitate containing a mixture of 6-nitro and 8-nitro isomers will form.
-
Filter the crude product and wash with cold water.
-
-
Separation: The two isomers can be separated based on their differential solubility in ethanol. The 8-nitro isomer crystallizes out from a concentrated ethanol solution upon cooling, while the 6-nitro isomer remains in the filtrate and can be recovered by evaporation.
Protocol 3: Regioselective Synthesis of 6-Nitro-4,7-dimethylcoumarin
This protocol is based on a method where temperature control is used to favor the 6-nitro isomer.[13][14]
-
Reactants:
-
4,7-dimethylcoumarin (1 g)
-
Concentrated Sulfuric Acid (H₂SO₄, 15 mL)
-
Nitrating Mixture: Concentrated Nitric Acid (HNO₃, 0.4 mL) and Concentrated Sulfuric Acid (H₂SO₄, 1.2 mL).
-
-
Procedure:
-
Dissolve 4,7-dimethylcoumarin (1 g) in concentrated H₂SO₄ (15 mL) while stirring in an ice bath (0-5°C).
-
Add the nitrating mixture dropwise to the solution, maintaining the temperature at 0-5°C.
-
After the addition, stir the reaction mixture in the ice bath for one hour.
-
Remove the ice bath and continue stirring at room temperature for an additional three hours. This period at room temperature is crucial for favoring the 6-nitro isomer.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., benzene).
-
Data Presentation: Summary of Synthetic Methods
The following tables summarize quantitative data from various reported syntheses of 6-nitrocoumarin derivatives.
Table 1: Synthesis of 6-Nitrocoumarin Derivatives via Direct Nitration
| Starting Coumarin | Nitrating Agent | Solvent / Conditions | Temperature | Time | Product | Yield (%) |
|---|---|---|---|---|---|---|
| Coumarin | Fuming HNO₃ | Neat | Room Temp. | Overnight | 6-Nitrocoumarin | 85 |
| Coumarin | KNO₃ / H₂SO₄ | H₂SO₄ | Room Temp. | 24 h | 6-Nitrocoumarin | High |
| Coumarin | NaNO₃ / H₂SO₄ | H₂SO₄ | Low Temp. | - | 6-Nitrocoumarin | - |
| 4,7-Dimethylcoumarin | HNO₃ / H₂SO₄ | H₂SO₄ | 0-5°C, then RT | 1 h, then 3 h | 6-Nitro-4,7-dimethylcoumarin | High |
| 7-Hydroxy-4-methylcoumarin | HNO₃ / H₂SO₄ | H₂SO₄ | 0-10°C | 1 h | 6-Nitro & 8-Nitro mixture | - |
| 8-Acetyl-7-benzoyloxy-4-methylcoumarin | HNO₃ / H₂SO₄ | H₂SO₄ | - | - | 8-Acetyl-7-benzoyloxy-6-nitrocoumarin | - |
Visualizations of Synthetic Pathways
Diagrams for the core synthetic reactions are provided below using the DOT language.
Foundational Coumarin Synthesis Workflows
These diagrams illustrate the general logic of the primary methods used to construct the coumarin ring system before nitration.
Caption: Workflow for the Pechmann Condensation.
Caption: Workflow for the Knoevenagel Condensation.
Caption: Workflow for the Perkin Reaction.
Core Reaction: Nitration of Coumarin
This diagram illustrates the key transformation to produce 6-nitrocoumarin derivatives.
Caption: General workflow for the nitration of coumarin.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Pechmann Condensation [organic-chemistry.org]
- 4. article.sapub.org [article.sapub.org]
- 5. biomedres.us [biomedres.us]
- 6. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 7. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coumarin Synthesis: Key Methods, Mechanisms & Exam Tips [vedantu.com]
- 9. sciforum.net [sciforum.net]
- 10. researchgate.net [researchgate.net]
- 11. A practical one-pot synthesis of coumarins in aqueous sodium bicarbonate via intramolecular Wittig reaction at room temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chemmethod.com [chemmethod.com]
- 14. iscientific.org [iscientific.org]
- 15. scispace.com [scispace.com]
- 16. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 17. jetir.org [jetir.org]
- 18. scribd.com [scribd.com]
- 19. prepchem.com [prepchem.com]
- 20. US2683720A - Process for the preparation of 6-nitro-coumarin-3-carboxylic acid - Google Patents [patents.google.com]
- 21. mdpi.com [mdpi.com]
- 22. An Improved Method for the Synthesis of 6-Nitrocoumarin [aeeisp.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Unraveling the Luminescence of 3-Benzoyl-6-nitro-2H-chromen-2-one: A Technical Exploration of its Fluorescence Mechanism
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals delving into the intricate fluorescence mechanism of the promising coumarin derivative, 3-benzoyl-6-nitro-2H-chromen-2-one. This document provides a detailed overview of its synthesis, photophysical properties, and the theoretical underpinnings of its light-emitting behavior, supported by experimental protocols and data-driven visualizations.
The unique photophysical properties of coumarin derivatives have positioned them as invaluable tools in various scientific domains, including biomedical imaging, sensing, and pharmaceuticals. Among these, this compound emerges as a molecule of significant interest due to the interplay of its electron-withdrawing benzoyl and nitro groups, which profoundly influence its excited-state dynamics and, consequently, its fluorescence characteristics. This technical guide aims to provide a granular exploration of the fluorescence mechanism of this specific coumarin, consolidating available data and outlining key experimental and computational methodologies.
Synthesis and Molecular Architecture
The synthesis of this compound can be approached through established synthetic routes for coumarin derivatization, such as the Pechmann or Knoevenagel condensations, followed by functionalization. A plausible synthetic pathway commences with the nitration of a suitable phenol precursor, followed by a condensation reaction to construct the coumarin core, and subsequent acylation at the 3-position.
Hypothetical Synthesis Workflow:
Caption: A simplified potential synthetic route to this compound.
Core Fluorescence Mechanism: A Push-Pull System
The fluorescence properties of this compound are dictated by the electronic push-pull nature of its substituents. The coumarin core acts as a π-conjugated system. The benzoyl group at the 3-position and the nitro group at the 6-position are strong electron-withdrawing groups. This electronic arrangement significantly influences the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO).
Upon photoexcitation, the molecule transitions from its ground state (S₀) to an excited singlet state (S₁). In many push-pull coumarins, this excited state can exhibit significant intramolecular charge transfer (ICT) character, where electron density is redistributed from an electron-donating part of the molecule to an electron-accepting part. In the case of this compound, the coumarin ring system can act as the electron donor, while the benzoyl and nitro groups serve as potent electron acceptors.
The excited molecule can then relax back to the ground state through several pathways:
-
Fluorescence: Radiative decay from the S₁ state to the S₀ state, emitting a photon. The efficiency of this process is quantified by the fluorescence quantum yield (Φ_F).
-
Non-radiative Decay: De-excitation through vibrational relaxation and internal conversion (IC) without the emission of light.
-
Intersystem Crossing (ISC): Transition from the singlet excited state (S₁) to a triplet excited state (T₁). Nitroaromatic compounds are known to often exhibit efficient ISC, which can significantly quench fluorescence.
The presence of the nitro group at the 6-position is particularly crucial. Nitro groups are well-documented fluorescence quenchers, often promoting non-radiative decay pathways, including efficient intersystem crossing to the triplet state. This is a key factor that likely leads to a lower fluorescence quantum yield for this molecule compared to coumarin derivatives lacking such a strong quenching group.
Furthermore, the benzoyl group at the 3-position can also influence the excited-state dynamics. The rotational freedom of the phenyl ring relative to the carbonyl group can lead to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state in some cases, providing an additional non-radiative decay channel.
Proposed Deactivation Pathways:
Caption: Potential excited-state deactivation pathways for this compound.
Quantitative Photophysical Data
| Parameter | Symbol | Expected Value/Trend | Solvent Dependency |
| Absorption Maximum | λabs (nm) | ~350 - 400 | Moderate solvatochromic shift |
| Molar Extinction Coefficient | ε (M-1cm-1) | 10,000 - 30,000 | Minor |
| Emission Maximum | λem (nm) | ~450 - 500 | Pronounced positive solvatochromism |
| Fluorescence Quantum Yield | ΦF | Low (< 0.1) | Decreases with increasing solvent polarity |
| Fluorescence Lifetime | τF (ns) | Short (0.1 - 2) | Decreases with increasing solvent polarity |
Experimental Protocols
To rigorously characterize the fluorescence mechanism of this compound, a combination of spectroscopic and computational techniques is essential.
Synthesis and Characterization
A detailed synthetic protocol would involve the reaction of 4-nitrosalicylaldehyde with ethyl benzoylacetate under Knoevenagel condensation conditions, catalyzed by a base such as piperidine.
Experimental Workflow for Synthesis:
Caption: General experimental workflow for the synthesis of this compound.
Spectroscopic Measurements
-
UV-Visible Absorption Spectroscopy: To determine the absorption maxima (λabs) and molar extinction coefficients (ε), spectra should be recorded in a range of solvents with varying polarity (e.g., cyclohexane, dioxane, dichloromethane, acetonitrile, methanol).
-
Steady-State Fluorescence Spectroscopy: Emission spectra are recorded upon excitation at the respective λabs in the same series of solvents to determine the emission maxima (λem) and observe any solvatochromic shifts.
-
Fluorescence Quantum Yield (ΦF) Determination: The relative quantum yield can be determined using a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) that absorbs and emits in a similar spectral region. The quantum yield is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy: Fluorescence lifetimes (τF) are measured using Time-Correlated Single Photon Counting (TCSPC). This technique provides insights into the rates of radiative and non-radiative decay processes.
Computational Modeling
To complement experimental findings, quantum chemical calculations using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable.
-
Ground and Excited State Geometries: DFT calculations can be used to optimize the molecular geometry in both the ground (S₀) and first excited singlet (S₁) states.
-
Electronic Transitions: TD-DFT calculations can predict the vertical excitation energies (corresponding to λabs) and emission energies (corresponding to λem), as well as the oscillator strengths of these transitions.
-
Molecular Orbitals: Analysis of the HOMO and LUMO provides a qualitative understanding of the intramolecular charge transfer characteristics of the electronic transitions.
Conclusion
The fluorescence mechanism of this compound is a complex interplay of its molecular structure and the surrounding environment. The presence of strong electron-withdrawing benzoyl and nitro groups establishes a "push-pull" system that governs its excited-state behavior, which is likely dominated by intramolecular charge transfer. The nitro group, in particular, is expected to act as a significant fluorescence quencher, leading to a low quantum yield through the promotion of non-radiative decay pathways such as intersystem crossing. A comprehensive understanding of this mechanism, achieved through the detailed experimental and computational protocols outlined in this guide, is crucial for the rational design of novel coumarin-based probes and therapeutic agents with tailored photophysical properties. Further research is warranted to obtain precise experimental data for this specific molecule to validate these mechanistic hypotheses.
Preliminary Cytotoxicity Assessment of 3-benzoyl-6-nitro-2H-chromen-2-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary cytotoxicity assessment of the novel compound 3-benzoyl-6-nitro-2H-chromen-2-one. While direct cytotoxic evaluations of this specific molecule are not extensively documented in publicly available literature, this paper synthesizes data from structurally related 3-benzoylcoumarin and nitro-substituted chromen-2-one derivatives to forecast its potential biological activity and guide future research. The information presented herein is intended for an audience with a professional background in pharmacology, oncology, and medicinal chemistry.
Introduction to Coumarins in Drug Discovery
Coumarins (2H-1-benzopyran-2-ones) are a significant class of oxygen-containing heterocyclic compounds of natural and synthetic origin.[1] Their scaffold is a key building block in the development of new therapeutic agents.[1] Coumarin derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and notably, anticancer activities.[2][3] The cytotoxic effects of coumarins against various cancer cell lines, such as those from breast, liver, colon, and gastric cancers, have been extensively reported.[1][2]
The biological activity of coumarin derivatives is often modulated by the nature and position of substituents on the benzopyran-2-one core. The introduction of moieties such as benzoyl groups at the 3-position and nitro groups at the 6-position can significantly influence their cytotoxic potential and mechanism of action.
Cytotoxicity of Structurally Related Compounds
The cytotoxic profile of this compound can be inferred by examining derivatives with similar structural features. The following table summarizes the in vitro cytotoxicity (IC50 values) of selected 3-benzoylcoumarin and nitro-substituted chromene analogs against various human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene (4l) | MCF-7 | 0.2 | Etoposide | 7.2 |
| A series of 2-aryl-3-nitro-2H-chromenes (4a-u) | MCF-7, T-47D, MDA-MB-231 | Good activity | Etoposide | - |
| 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one (C4) | Leishmania (L.) amazonensis (amastigote) | Active as AMP B | Amphotericin B | - |
| 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one (C4) | Leishmania (L.) infantum chagasi (amastigote) | Active as AMP B | Amphotericin B | - |
| Coumarin benzylidene derivative 5 | PC-3 | 3.56 | Erlotinib | - |
| Coumarin benzylidene derivative 4b | PC-3 | 8.99 | Erlotinib | - |
| Coumarin benzylidene derivative 4a | PC-3 | 10.22 | Erlotinib | - |
| Coumarin benzylidene derivative 4c | MDA-MB-231 | 8.5 | Erlotinib | - |
Note: The data presented is a compilation from multiple studies and is intended for comparative purposes. Experimental conditions may vary between studies.
The potent cytotoxicity of 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene against the MCF-7 breast cancer cell line, being 36 times more potent than the standard drug etoposide, highlights the potential of the nitro-chromene scaffold in anticancer drug design.[4] Furthermore, the significant antileishmanial activity of 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one suggests that the 3-benzoyl and nitro-substituted coumarin core can be a promising pharmacophore for targeting parasitic diseases as well.[5]
Experimental Protocols
The evaluation of cytotoxicity for coumarin derivatives typically involves standardized in vitro assays. The following is a detailed methodology for the widely used MTT assay, as described in the literature for related compounds.[6]
MTT Cytotoxicity Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well microplates
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 2 x 10³ cells/well in 100 µL of medium).[6] The plates are then incubated for 24-48 hours to allow for cell attachment.[6]
-
Compound Treatment: A stock solution of the test compound is prepared and serially diluted in fresh culture medium to achieve a range of final concentrations. The old medium is removed from the wells, and 100 µL of the medium containing the test compound is added to each well. Control wells containing medium with the vehicle solvent and wells with a reference drug are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 hours, to allow the compound to exert its cytotoxic effects.[6]
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 560-570 nm) using a microplate reader.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Potential Signaling Pathways and Mechanisms of Action
While the precise signaling pathways affected by this compound are yet to be elucidated, studies on related nitro-chromene and 3-arylcoumarin derivatives suggest several potential mechanisms of action.
-
Apoptosis Induction: Many cytotoxic coumarin derivatives induce cell death through apoptosis. For selected 2-aryl-3-nitro-2H-chromene derivatives, the mechanism of cell death was confirmed to be apoptosis through morphological changes observed by acridine orange/ethidium bromide double staining, TUNEL analysis, and the activation of caspase-3.[4]
-
Cell Cycle Arrest: Some coumarin derivatives have been shown to arrest the cell cycle at different phases. For instance, certain 3-arylcoumarin derivatives cause cell cycle arrest in the S phase, indicating an inhibition of DNA synthesis.[7][8] DNA flow cytometry has been used to demonstrate cell cycle arrest at the G1/S stages for some N-(substituted) benzamide derivatives bearing a coumarin moiety.[1]
-
EGFR and PI3Kβ Kinase Inhibition: Novel coumarin derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase β (PI3Kβ), suggesting a dual inhibitory activity.[9]
-
Tubulin Polymerization Inhibition: At least one N-(substituted) benzamide derivative with a coumarin scaffold has displayed significant inhibition of tubulin polymerization.[1]
These findings suggest that this compound may exert its cytotoxic effects through one or more of these pathways. Further investigation is required to confirm the specific molecular targets and signaling cascades involved.
Visualizations
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Potential Signaling Pathway
Caption: Potential mechanisms of cytotoxicity for coumarin derivatives.
Conclusion and Future Directions
The preliminary assessment based on structurally related compounds suggests that this compound holds significant potential as a cytotoxic agent. The presence of both a 3-benzoyl group and a 6-nitro substituent on the coumarin scaffold is anticipated to contribute to its biological activity.
Future research should focus on the following areas:
-
Synthesis and Characterization: Chemical synthesis and full characterization of this compound.
-
In Vitro Cytotoxicity Screening: Evaluation of the compound's cytotoxic effects against a panel of human cancer cell lines to determine its IC50 values and selectivity.
-
Mechanism of Action Studies: Investigation of the underlying molecular mechanisms, including its effects on apoptosis, the cell cycle, and key signaling pathways.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogs to establish clear SAR and optimize the lead compound for improved potency and selectivity.
The insights provided in this technical guide offer a foundational framework for initiating a comprehensive investigation into the therapeutic potential of this compound.
References
- 1. ajol.info [ajol.info]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, in vitro cytotoxicity and apoptosis inducing study of 2-aryl-3-nitro-2H-chromene derivatives as potent anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one as a promising coumarin compound for the development of a new and orally effective antileishmanial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Structure–Cytotoxicity Relationship of 2-(N-cyclicamino)chromone Derivatives | Anticancer Research [ar.iiarjournals.org]
- 7. In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of certain benzylidene coumarin derivatives as anti-prostate cancer agents targeting EGFR and PI3Kβ kinases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-benzoyl-6-nitro-2H-chromen-2-one as a Fluorescent Probe for Thiol Detection
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Biological thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are crucial for maintaining cellular redox homeostasis and are involved in numerous physiological and pathological processes.[1] The development of selective and sensitive fluorescent probes for thiol detection is of significant interest in biomedical research and drug development. 3-benzoyl-6-nitro-2H-chromen-2-one is a coumarin derivative with strong electron-withdrawing groups (a nitro group at the 6-position and a benzoyl group at the 3-position). While this specific molecule is not extensively documented as a fluorescent probe, its structure suggests a high reactivity towards nucleophiles like thiols, making it a promising candidate for a "turn-on" fluorescent sensor.
These application notes provide a detailed, albeit hypothetical, protocol for the investigation and use of this compound as a fluorescent probe for detecting and quantifying biological thiols. The proposed mechanism is based on the known reactivity of similar coumarin-based probes.[2] Researchers should note that experimental validation of the proposed properties and protocols is essential.
Principle and Mechanism
The proposed sensing mechanism involves a Michael addition reaction between the thiol (R-SH) and the electron-deficient C4-position of the chromen-2-one core. The strong electron-withdrawing nature of the nitro and benzoyl groups renders the double bond of the pyrone ring susceptible to nucleophilic attack.
Initially, the this compound probe is expected to be weakly fluorescent due to quenching effects. Upon reaction with a thiol, the covalent addition disrupts the π-conjugation of the chromophore. This disruption can lead to the formation of a new, highly fluorescent product, resulting in a significant "turn-on" fluorescence response. The intensity of the fluorescence emission is anticipated to be directly proportional to the thiol concentration.
Caption: Proposed reaction mechanism for thiol detection.
Data Presentation
Table 1: Hypothetical Photophysical and Reaction Properties
| Parameter | Proposed Value | Notes |
| Formula Weight | 309.26 g/mol | C₁₆H₉NO₅ |
| Appearance | Pale yellow solid | |
| Solubility | Soluble in DMSO, DMF, Acetonitrile | Insoluble in water |
| Excitation Max (λex) | ~410 nm | Estimated based on similar coumarin structures.[2] Requires experimental confirmation. |
| Emission Max (λem) | ~495 nm | Estimated based on similar coumarin structures.[2] Requires experimental confirmation. |
| Quantum Yield (Φ) | <0.05 (Probe alone) | Expected to be low before reaction. |
| >0.4 (Probe-Thiol Adduct) | Expected significant increase upon reaction with thiols. | |
| Recommended Solvent | DMSO for stock, PBS buffer with <1% DMSO for assay | High DMSO concentrations may affect biological samples. |
| Optimal pH Range | 7.0 - 8.0 | Thiol reactivity is pH-dependent. |
| Reaction Time | 5 - 30 minutes | Requires experimental optimization. |
Experimental Protocols
Required Materials
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH) as a standard
-
Other thiols (Cysteine, Homocysteine) and various amino acids for selectivity tests
-
96-well black microplates (for plate reader assays)
-
Quartz cuvettes (for fluorometer assays)
-
Fluorometer or fluorescence microplate reader
Preparation of Reagents
-
Probe Stock Solution (10 mM): Dissolve 3.09 mg of this compound in 1 mL of anhydrous DMSO. Vortex until fully dissolved. Store at -20°C, protected from light.
-
Probe Working Solution (100 µM): Dilute 10 µL of the 10 mM Probe Stock Solution with 990 µL of PBS (pH 7.4). Prepare this solution fresh before each experiment.
-
Thiol Standard Stock Solution (100 mM): Dissolve 30.7 mg of Glutathione (GSH) in 1 mL of PBS (pH 7.4). Store at -20°C.
-
Thiol Standard Working Solutions: Prepare a series of dilutions from the Thiol Standard Stock Solution in PBS (pH 7.4) to generate concentrations ranging from 1 µM to 500 µM.
Experimental Workflow Diagram
Caption: General workflow for probe characterization.
Protocol for Spectroscopic Characterization
-
Determine Excitation and Emission Spectra:
-
In a quartz cuvette, mix 10 µL of 100 µM Probe Working Solution and 10 µL of 10 mM GSH stock in 1.98 mL of PBS (pH 7.4). Final concentration: 0.5 µM Probe, 50 µM GSH.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Using a fluorometer, perform an emission scan from 420 nm to 600 nm with a fixed excitation wavelength (e.g., 400 nm). Identify the emission maximum (λem).
-
Perform an excitation scan from 350 nm to 480 nm with the emission fixed at the determined λem. Identify the excitation maximum (λex).
-
Repeat the scans for the probe alone to observe the fluorescence enhancement.
-
Protocol for Thiol Quantification (96-well Plate Assay)
-
Add 100 µL of PBS (pH 7.4) to each well of a 96-well black microplate.
-
Add 20 µL of the Thiol Standard Working Solutions to respective wells to achieve final concentrations from 0 to 100 µM (adjust volumes and concentrations as needed). Include a "blank" well with only PBS.
-
To initiate the reaction, add 10 µL of the 100 µM Probe Working Solution to all wells (final probe concentration ~7.7 µM, adjust as optimized).
-
Mix gently by pipetting or on a plate shaker for 30 seconds.
-
Incubate the plate for 30 minutes (or the optimized time) at room temperature, protected from light.
-
Measure the fluorescence intensity on a microplate reader using the predetermined optimal excitation and emission wavelengths (e.g., λex = 410 nm, λem = 495 nm).
-
Subtract the fluorescence of the blank (probe only, no thiol) from all readings.
-
Plot the background-subtracted fluorescence intensity as a function of GSH concentration to generate a standard curve.
Protocol for Selectivity Assay
-
Prepare 1 mM stock solutions of various potential interfering substances (e.g., Cysteine, Alanine, Glycine, NaCl, KCl, H₂O₂, Ascorbic Acid).
-
In a 96-well plate, set up reactions as in the quantification protocol.
-
In separate wells, add a high concentration of GSH (e.g., 100 µM) as a positive control.
-
In other wells, add a high concentration of the interfering substances (e.g., 1 mM final concentration) instead of GSH.
-
Add the Probe Working Solution to all wells.
-
Incubate and measure fluorescence as previously described.
-
Compare the fluorescence response generated by thiols to that of other substances to determine the probe's selectivity.
Troubleshooting
-
Low Signal: Increase probe concentration or incubation time. Ensure the pH of the buffer is optimal (7.0-8.0).
-
High Background: Decrease probe concentration. Check for autofluorescence from the sample matrix.
-
Poor Solubility: Ensure the final DMSO concentration in the assay is kept low (typically <1%) to prevent probe precipitation and adverse effects on biological samples.
These protocols provide a comprehensive framework for the validation and application of this compound as a fluorescent probe for thiol detection. All parameters should be empirically determined and optimized for specific experimental setups.
References
Application Notes and Protocols for 3-benzoyl-6-nitro-2H-chromen-2-one in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the application of 3-benzoyl-6-nitro-2H-chromen-2-one in live-cell imaging is not extensively available in current scientific literature. The following application notes and protocols are based on the known properties of structurally similar benzoyl- and nitro-substituted coumarin derivatives and serve as a scientifically-grounded guide for potential applications and experimental design.
Application Notes
Introduction
This compound is a synthetic derivative of coumarin, a class of compounds well-regarded for their fluorescent properties and widespread use in biological imaging.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23] The presence of an electron-withdrawing benzoyl group at the 3-position and a nitro group at the 6-position is anticipated to significantly influence the photophysical and chemical properties of the coumarin core. These substitutions can modulate the molecule's spectral properties, and may confer sensitivity to the local cellular microenvironment, making it a candidate for a specialized fluorescent probe.
Principle of Action
Based on the chemistry of related nitroaromatic compounds and coumarin-based probes, this compound could potentially function as a "turn-on" fluorescent probe for detecting specific enzymatic activities or redox states within live cells. The nitro group often quenches fluorescence. Under hypoxic conditions or in the presence of specific nitroreductase enzymes, the nitro group can be reduced to an amino group. This conversion would restore fluorescence, providing a direct readout of the targeted biological activity. The benzoyl group may further tune the spectral properties and contribute to the molecule's cellular uptake and localization.
Potential Applications
-
Hypoxia Imaging in Cancer Cells: Many solid tumors exhibit hypoxic regions, which are associated with cancer progression and resistance to therapy. A probe that becomes fluorescent upon nitro-reduction could be a valuable tool for identifying and studying hypoxic zones in live cancer cell cultures and spheroids.
-
Nitroreductase Activity Monitoring: Certain bacterial species and some eukaryotic cells express nitroreductase enzymes. This probe could be used to detect the presence and activity of these enzymes in various biological contexts, including studies of microbial pathogenesis or bioremediation.
-
Screening for Nitroreductase-Based Drug Activation: Some prodrugs are activated by nitroreductases. This compound could serve as a tool in high-throughput screening assays to identify conditions or compounds that modulate nitroreductase activity.
Advantages and Limitations
Advantages:
-
"Turn-On" Response: A probe that fluoresces only upon activation provides a high signal-to-noise ratio, minimizing background fluorescence.
-
High Specificity (Potential): The enzymatic reduction of a nitro group can be highly specific, offering targeted imaging of a particular biological process.
-
Small Molecule Probe: Small molecule probes generally offer good cell permeability and minimal disruption to cellular processes compared to larger protein-based reporters.
Limitations:
-
Phototoxicity: Like many fluorescent probes, prolonged exposure to excitation light may induce phototoxicity in cells.
-
Photostability: The photostability of the activated (amino) form of the probe would need to be characterized to ensure reliable imaging over time.
-
Cytotoxicity: The intrinsic cytotoxicity of the compound should be evaluated to determine the optimal concentration range for live-cell imaging.[2]
Quantitative Data
The following table summarizes the predicted photophysical properties of this compound in its quenched (nitro) and activated (amino) forms, based on data from analogous coumarin derivatives.[11] Note: This data is exemplary and requires experimental verification.
| Property | This compound (Predicted) | 3-benzoyl-6-amino-2H-chromen-2-one (Predicted Activated Form) |
| Excitation Max (λex) | ~380-420 nm | ~430-460 nm |
| Emission Max (λem) | Weak or no emission | ~480-520 nm |
| Stokes Shift | - | ~50-60 nm |
| Quantum Yield (Φ) | < 0.01 | 0.3 - 0.6 |
| Molar Extinction Coeff. | Not Determined | Not Determined |
| Solubility | Soluble in DMSO, Ethanol | Soluble in DMSO, Ethanol |
Experimental Protocols
Protocol 1: General Live-Cell Imaging
This protocol provides a general guideline for staining and imaging live cells with a coumarin-based probe. Optimization of probe concentration and incubation time is recommended for each cell type.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Cultured mammalian cells (e.g., HeLa, A549)
-
Confocal microscope with appropriate filter sets (e.g., DAPI or CFP channel for coumarin)
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to a final concentration of 1-10 mM. Store at -20°C, protected from light.
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy. Allow cells to adhere and reach 60-80% confluency.
-
Prepare Staining Solution: Dilute the stock solution in pre-warmed live-cell imaging medium to the desired final concentration (typically 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the staining solution to the cells.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 15-60 minutes.
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium.
-
Imaging: Add fresh live-cell imaging medium to the cells. Image the cells using a confocal microscope with appropriate excitation and emission settings for the activated form of the probe.
Protocol 2: Imaging Nitroreductase Activity in Live Cells
This protocol is designed to specifically detect the "turn-on" fluorescence of this compound upon reduction by cellular nitroreductases.
Materials:
-
All materials from Protocol 1.
-
Cells expressing a nitroreductase enzyme (e.g., E. coli nitroreductase NfsB) or a suitable control cell line.
-
(Optional) A known inducer or inhibitor of nitroreductase activity.
Procedure:
-
Follow steps 1-4 of Protocol 1 for both the nitroreductase-expressing and control cell lines.
-
Incubation: Incubate the cells at 37°C for 1-4 hours to allow for enzymatic conversion of the probe.
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed live-cell imaging medium.
-
Imaging: Image both cell lines using identical microscope settings. A significant increase in fluorescence intensity in the nitroreductase-expressing cells compared to the control cells indicates successful probe activation.
-
(Optional) Modulation of Activity: Treat the nitroreductase-expressing cells with an inducer or inhibitor of the enzyme prior to and during probe incubation to observe corresponding changes in fluorescence intensity.
Visualizations
Caption: General workflow for live-cell imaging with a coumarin-based probe.
References
- 1. Imaging of lipid droplets using coumarin fluorophores in live cells and C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A coumarin-based fluorescent probe for biological thiols and its application for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Construction of a coumarin-based fluorescent probe for accurately visualizing hydrogen sulfide in live cells and zebrafish - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Construction of a coumarin-based fluorescent probe for accurately visualizing hydrogen sulfide in live cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]
- 8. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging [frontiersin.org]
- 10. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sphinxsai.com [sphinxsai.com]
- 13. [PDF] The synthesis and NMR spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. chemmethod.com [chemmethod.com]
- 17. researchgate.net [researchgate.net]
- 18. 3-Benzyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aseestant.ceon.rs [aseestant.ceon.rs]
- 20. (Z)-3-(1-Hydroxy-3-oxobut-1-enyl)-6-nitro-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
Application Note: Laboratory Synthesis of 3-benzoyl-6-nitro-2H-chromen-2-one
Abstract
This document provides a detailed protocol for the laboratory synthesis of 3-benzoyl-6-nitro-2H-chromen-2-one, a substituted coumarin derivative. Coumarins are a significant class of benzopyrone compounds found in many plants and are of great interest in medicinal chemistry due to their diverse biological activities, which can include anticoagulant, antitumor, anti-HIV, and antimicrobial properties.[1] The synthesis is achieved via a Knoevenagel condensation reaction, a reliable method for forming C-C bonds in the preparation of substituted coumarins.[2][3] The protocol details the reaction between 5-nitrosalicylaldehyde and ethyl benzoylacetate using a piperidine catalyst. This document includes a step-by-step experimental procedure, a summary of reagents, and a graphical workflow of the synthesis process.
Introduction to Synthetic Strategy
The synthesis of the coumarin scaffold can be accomplished through several established methods, including the Pechmann condensation, Perkin reaction, and Knoevenagel condensation.[1][2] For the preparation of this compound, the Knoevenagel condensation is a highly effective and straightforward approach.[4] This reaction involves the base-catalyzed condensation of an aldehyde (5-nitrosalicylaldehyde) with a compound containing an active methylene group (ethyl benzoylacetate).[5] The reaction proceeds through an initial condensation, followed by an intramolecular cyclization (lactonization) to form the characteristic coumarin ring system. The use of a weak base like piperidine is common for this transformation, often providing good yields.[3][6]
Quantitative Data and Reagents
The following table outlines the reagents required for a representative synthesis on a 10 mmol scale. Molar masses and equivalents are provided to facilitate scaling of the reaction.
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (10 mmol scale) |
| 5-Nitrosalicylaldehyde | C₇H₅NO₄ | 167.12 | 1.0 | 1.67 g |
| Ethyl Benzoylacetate | C₁₁H₁₂O₃ | 192.21 | 1.0 | 1.92 g (approx. 1.74 mL) |
| Piperidine | C₅H₁₁N | 85.15 | 0.2 (catalytic) | 0.17 g (approx. 0.20 mL) |
| Ethanol (Solvent) | C₂H₅OH | 46.07 | - | 30 mL |
Detailed Experimental Protocol
3.1. Materials and Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or meter
-
Melting point apparatus
-
Analytical balance
3.2. Reaction Procedure
-
To a 100 mL round-bottom flask, add 5-nitrosalicylaldehyde (1.67 g, 10 mmol) and ethyl benzoylacetate (1.92 g, 10 mmol).
-
Add 30 mL of absolute ethanol to the flask and stir the mixture to dissolve the solids.
-
Add piperidine (0.20 mL, ~2 mmol) to the solution using a micropipette.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
After the reaction is complete (as indicated by the consumption of the starting aldehyde), remove the heating mantle and allow the mixture to cool to room temperature.
-
A yellow solid product should precipitate from the solution upon cooling. To maximize precipitation, the flask can be placed in an ice bath for 30 minutes.
3.3. Product Isolation and Purification
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid cake on the filter paper sequentially with 20 mL of cold ethanol and then 20 mL of distilled water to remove unreacted starting materials and catalyst.
-
Press the solid dry on the filter paper and then transfer it to a watch glass to air dry. For complete drying, place the solid in a vacuum oven at 50-60 °C for several hours.
-
The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot glacial acetic acid or ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
3.4. Characterization
-
Melting Point: Determine the melting point of the purified solid and compare it to literature values if available.
-
FT-IR Spectroscopy: Acquire an infrared spectrum to identify key functional groups, such as the lactone carbonyl (C=O, ~1720-1740 cm⁻¹), the benzoyl carbonyl (C=O, ~1670-1690 cm⁻¹), and the nitro group (NO₂, asymmetric and symmetric stretches ~1520 and ~1340 cm⁻¹).
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra (typically in DMSO-d₆ or CDCl₃) to confirm the chemical structure.
Experimental Workflow Diagram
The logical flow of the synthesis, from combining reagents to final characterization, is depicted in the following diagram.
Caption: Workflow for the synthesis of this compound.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 4. biomedres.us [biomedres.us]
- 5. m.youtube.com [m.youtube.com]
- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Design for Assessing the Bioactivity of 3-benzoyl-6-nitro-2H-chromen-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: The chromen-2-one (coumarin) scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide array of pharmacological properties.[1][2] Derivatives of this core structure have been investigated for their anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral activities.[3][4] This document provides a detailed experimental framework for assessing the potential bioactivity of a specific derivative, 3-benzoyl-6-nitro-2H-chromen-2-one (herein referred to as "Compound X"). The protocols outlined below describe a tiered approach, beginning with broad in vitro screening to identify primary activities, followed by more focused mechanistic studies and conceptual in vivo validation models.
Overall Experimental Workflow
The assessment of Compound X follows a logical progression from high-throughput in vitro screening to more complex mechanistic and in vivo studies. This workflow ensures a systematic evaluation of its therapeutic potential.
Caption: High-level workflow for bioactivity assessment of Compound X.
Section 1: Preliminary Bioactivity Screening
The initial phase involves screening Compound X for common pharmacological activities to identify its primary biological effects.
Protocol 1.1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of Compound X that inhibits cell viability by 50% (IC50), a key indicator of potential anticancer activity.[5][6]
Objective: To evaluate the cytotoxic effects of Compound X against a panel of human cancer cell lines and a non-malignant control line.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)
-
Non-malignant cell line (e.g., HEK293 or primary fibroblasts)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)
-
Compound X stock solution (e.g., 10 mM in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates, sterile
-
Multi-channel pipette, incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Compound X in complete medium (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation:
Table 1: Hypothetical In Vitro Cytotoxicity (IC50) of Compound X after 48h Treatment
| Cell Line | Tissue of Origin | IC50 (µM) of Compound X | IC50 (µM) of Doxorubicin (Control) |
|---|---|---|---|
| MCF-7 | Breast Cancer | 8.5 ± 0.7 | 1.2 ± 0.2 |
| A549 | Lung Cancer | 12.3 ± 1.1 | 2.5 ± 0.4 |
| HCT116 | Colon Cancer | 7.9 ± 0.5 | 0.9 ± 0.1 |
| HEK293 | Normal Kidney | > 100 | 25.6 ± 3.1 |
Protocol 1.2: In Vitro Anti-inflammatory Assessment (Nitric Oxide Assay)
This protocol measures the ability of Compound X to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[7]
Objective: To determine if Compound X possesses anti-inflammatory properties by inhibiting NO production.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium
-
Compound X stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Treat cells with non-toxic concentrations of Compound X (determined from a preliminary viability assay on RAW 264.7 cells) for 1 hour. Include a vehicle control and a positive control (e.g., Dexamethasone).
-
Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
Nitrite Measurement: Collect 50 µL of supernatant from each well.
-
Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B, incubate for another 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using NaNO2. Calculate the nitrite concentration in the samples and express the inhibition of NO production as a percentage relative to the LPS-only treated group.
Data Presentation:
Table 2: Hypothetical In Vitro Anti-inflammatory Activity of Compound X
| Treatment | NO Concentration (µM) | % Inhibition of NO Production |
|---|---|---|
| Control (Untreated) | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 35.8 ± 2.5 | 0% (Reference) |
| LPS + Compound X (5 µM) | 21.5 ± 1.9 | 40% |
| LPS + Compound X (10 µM) | 11.8 ± 1.1 | 67% |
| LPS + Dexamethasone (1 µM) | 6.4 ± 0.8 | 82% |
Section 2: Mechanistic Studies
Based on positive results in the initial screening (hypothetically, both cytotoxic and anti-inflammatory), this phase aims to elucidate the underlying mechanisms of action.
Protocol 2.1: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, clarifying the mode of cell death induced by Compound X.
Objective: To determine if the cytotoxicity observed in Protocol 1.1 is mediated by apoptosis.
Materials:
-
Cancer cell line showing high sensitivity to Compound X (e.g., HCT116)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed HCT116 cells in 6-well plates. Once they reach ~70% confluency, treat them with Compound X at its IC50 and 2x IC50 concentrations for 24 hours. Include vehicle and positive controls (e.g., Staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Data Presentation:
Table 3: Hypothetical Effect of Compound X on Apoptosis in HCT116 Cells
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
|---|---|---|---|
| Vehicle Control | 95.1 ± 2.1 | 2.5 ± 0.4 | 1.8 ± 0.3 |
| Compound X (IC50) | 45.3 ± 3.5 | 35.8 ± 2.9 | 15.1 ± 1.8 |
| Compound X (2x IC50) | 15.7 ± 2.2 | 48.2 ± 4.1 | 32.6 ± 3.3 |
Hypothetical Signaling Pathway: Intrinsic Apoptosis
If results suggest apoptosis, Compound X might be acting on key regulators of the intrinsic (mitochondrial) pathway of apoptosis.
Caption: Hypothetical targeting of the intrinsic apoptosis pathway by Compound X.
Protocol 2.2: Pro-inflammatory Cytokine Quantification by ELISA
This protocol quantifies the effect of Compound X on the secretion of key pro-inflammatory cytokines, such as TNF-α and IL-6, to further characterize its anti-inflammatory action.
Objective: To measure the inhibitory effect of Compound X on TNF-α and IL-6 production in LPS-stimulated macrophages.
Materials:
-
Supernatants collected from Protocol 1.2
-
Mouse TNF-α and IL-6 ELISA kits
-
Microplate reader
Procedure:
-
Follow the procedure as outlined in the commercial ELISA kit manufacturer's manual.
-
Briefly, coat a 96-well plate with capture antibody.
-
Add cell culture supernatants (collected in Protocol 1.2) and standards to the wells.
-
Add detection antibody, followed by an enzyme conjugate (e.g., HRP-streptavidin).
-
Add substrate solution and stop the reaction.
-
Data Acquisition: Measure absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve and calculate the concentrations of TNF-α and IL-6 in the samples.
Data Presentation:
Table 4: Hypothetical Effect of Compound X on Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control (Untreated) | 25 ± 8 | 15 ± 5 |
| LPS (1 µg/mL) | 2550 ± 180 | 1800 ± 150 |
| LPS + Compound X (10 µM) | 980 ± 95 | 750 ± 80 |
| LPS + Dexamethasone (1 µM) | 450 ± 50 | 320 ± 45 |
Hypothetical Signaling Pathway: NF-κB Inhibition
The reduction in multiple pro-inflammatory mediators suggests Compound X may target a central inflammatory pathway like NF-κB.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by Compound X.
Section 3: In Vivo Validation (Conceptual Protocols)
If in vitro data are promising, the next step is to assess the efficacy of Compound X in established animal models. These protocols are conceptual and must be performed in compliance with institutional animal care and use committee (IACUC) guidelines.
Protocol 3.1: Anticancer Efficacy in a Xenograft Mouse Model
This model evaluates the ability of Compound X to inhibit tumor growth in vivo.[8]
Objective: To assess the anti-tumor efficacy of Compound X in immunodeficient mice bearing human tumor xenografts.
Conceptual Procedure:
-
Tumor Implantation: Subcutaneously inject a sensitive cancer cell line (e.g., HCT116) into the flank of nude mice.
-
Treatment: Once tumors reach a palpable size (~100 mm³), randomize mice into treatment groups (e.g., Vehicle, Compound X at two doses, Positive Control).
-
Administer treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on a set schedule.
-
Monitoring: Measure tumor volume with calipers and monitor animal body weight twice weekly.
-
Endpoint: At the end of the study (e.g., 21-28 days), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
Data Presentation:
Table 5: Hypothetical In Vivo Anticancer Efficacy of Compound X
| Treatment Group | Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) |
|---|---|---|
| Vehicle Control | 1550 ± 210 | 0% (Reference) |
| Compound X (25 mg/kg) | 850 ± 150 | 45% |
| Compound X (50 mg/kg) | 480 ± 95 | 69% |
| Positive Control | 350 ± 80 | 77% |
Protocol 3.2: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
This is a classic model for evaluating acute inflammation.[9][10]
Objective: To assess the in vivo anti-inflammatory activity of Compound X.
Conceptual Procedure:
-
Treatment: Administer Compound X orally or via IP injection to rodents (e.g., Wistar rats).
-
Inflammation Induction: After a set time (e.g., 1 hour), inject a small volume of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume using a plethysmometer at baseline and at hourly intervals for up to 6 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
Data Presentation:
Table 6: Hypothetical In Vivo Anti-inflammatory Effect of Compound X (at 3 hours)
| Treatment Group | Paw Volume Increase (mL) | % Edema Inhibition |
|---|---|---|
| Vehicle Control | 0.85 ± 0.09 | 0% (Reference) |
| Compound X (25 mg/kg) | 0.51 ± 0.06 | 40% |
| Compound X (50 mg/kg) | 0.33 ± 0.05 | 61% |
| Indomethacin (10 mg/kg) | 0.25 ± 0.04 | 71% |
References
- 1. Pharmacological activities of chromene derivatives: An overview - Amrita Vishwa Vidyapeetham [amrita.edu]
- 2. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 6. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 10. ijpras.com [ijpras.com]
Application Notes and Protocols for the Quantification of 3-benzoyl-6-nitro-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-benzoyl-6-nitro-2H-chromen-2-one is a coumarin derivative with potential applications in medicinal chemistry and drug development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are proposed based on the chemical properties of the molecule and are intended to serve as a starting point for method development and validation.
Chemical Structure
Compound: this compound Molecular Formula: C₁₆H₉NO₅ Molecular Weight: 295.25 g/mol
The structure of this compound, with its chromen-2-one core, a benzoyl group at the 3-position, and a nitro group at the 6-position, suggests strong ultraviolet absorbance, making HPLC-UV a suitable analytical technique. The presence of polar functional groups also makes it amenable to analysis by reverse-phase HPLC. For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the recommended method.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substance and simple formulations.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or purified to 18 MΩ·cm
-
Formic acid (FA), analytical grade
-
Trifluoroacetic acid (TFA), analytical grade (optional)
2. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
Time (min) %A %B 0.0 90 10 15.0 10 90 20.0 10 90 20.1 90 10 | 25.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: A PDA detector should be used to determine the wavelength of maximum absorbance (λmax). Based on the coumarin structure, a starting wavelength of 254 nm or 320 nm is recommended.
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (90:10 A:B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in acetonitrile to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis of the calibration curve. The concentration of the analyte in the samples can be determined using the equation of the line.
Quantitative Data Summary (Template)
| Parameter | Result |
| Linearity (R²) | e.g., > 0.999 |
| Range (µg/mL) | e.g., 1 - 100 |
| Limit of Detection (LOD) (µg/mL) | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | To be determined |
| Precision (%RSD) | e.g., < 2% |
| Accuracy (% Recovery) | e.g., 98 - 102% |
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex matrices such as plasma, serum, or tissue homogenates.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (IS), if available (e.g., ¹³C₆- or D₅-labeled analog). If not available, a structurally similar compound can be used.
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
2. Instrumentation:
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3. LC Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
Time (min) %A %B 0.0 95 5 5.0 5 95 7.0 5 95 7.1 95 5 | 10.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
4. MS/MS Conditions (To be Optimized):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be determined by infusion of the standard. Given the structure, positive mode is a good starting point ([M+H]⁺ at m/z 296.05).
-
Source Parameters:
-
Capillary Voltage: To be optimized (e.g., 3.5 kV)
-
Source Temperature: To be optimized (e.g., 150 °C)
-
Desolvation Temperature: To be optimized (e.g., 400 °C)
-
Gas Flows: To be optimized
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Determine the precursor ion (Q1) by full scan analysis.
-
Determine the most abundant and stable product ions (Q3) by fragmenting the precursor ion in the collision cell.
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound e.g., 296.05 To be determined To be optimized | Internal Standard (IS) | To be determined | To be determined | To be optimized |
-
5. Sample Preparation (Protein Precipitation for Plasma):
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Quantitative Data Summary (Template)
| Parameter | Result |
| Linearity (R²) | e.g., > 0.995 |
| Range (ng/mL) | e.g., 0.1 - 100 |
| Limit of Detection (LOD) (ng/mL) | To be determined |
| Limit of Quantification (LOQ) (ng/mL) | To be determined |
| Precision (%RSD) | e.g., < 15% |
| Accuracy (% Recovery) | e.g., 85 - 115% |
| Matrix Effect | To be evaluated |
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Method Validation
Both the HPLC-UV and LC-MS/MS methods should be validated according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. The validation should include an assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. For the LC-MS/MS method, matrix effects and stability should also be evaluated.
Conclusion
The protocols outlined in this document provide a solid foundation for developing and validating robust analytical methods for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the nature of the sample matrix. Optimization of the described conditions will be necessary to achieve the desired performance for a specific application.
Application Notes and Protocols for High-Throughput Screening of 3-benzoyl-6-nitro-2H-chromen-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Coumarin derivatives are a significant class of heterocyclic compounds with a broad spectrum of pharmacological properties, including antimicrobial, anticancer, antimitotic, antioxidant, anti-inflammatory, and anticoagulant activities.[1][2][3][4] The versatile scaffold of coumarin allows for structural modifications that can enhance its biological effects, making it a promising candidate in drug discovery.[2] This document provides detailed application notes and protocols for the utilization of a specific coumarin derivative, 3-benzoyl-6-nitro-2H-chromen-2-one, in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. The protocols outlined below are designed to be adaptable for screening against various biological targets, with a primary focus on anticancer and antimicrobial applications, given the known activities of structurally related compounds.[5][6]
Compound Profile: this compound
| Property | Data | Reference |
| Molecular Formula | C₁₆H₉NO₅ | - |
| Molecular Weight | 295.25 g/mol | - |
| Chemical Structure | ||
| Appearance | Yellow solid (typical for nitro-coumarins) | [7] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in other organic solvents. | General knowledge |
| Purity | >95% (recommended for HTS) | HTS best practices |
| Storage | Store at -20°C, desiccated, and protected from light. | HTS best practices |
Application: Anticancer Drug Discovery
Coumarin derivatives have demonstrated significant potential as anticancer agents by modulating various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[5][8][9][10][11] The presence of the electron-withdrawing nitro group and the benzoyl moiety in this compound suggests potential for interaction with biological targets implicated in cancer.
Proposed Target: Kinase Inhibition
Many coumarin derivatives have been identified as inhibitors of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. A plausible HTS campaign could assess the inhibitory activity of this compound against a panel of cancer-relevant kinases.
High-Throughput Screening Protocol: Kinase Inhibition Assay
This protocol describes a generic, fluorescence-based kinase assay suitable for HTS.
Objective: To identify inhibitory activity of this compound against a specific kinase.
Materials:
-
This compound (test compound)
-
Kinase of interest (e.g., VEGFR2, PI3K)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Fluorescent detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Positive control inhibitor (e.g., Staurosporine)
-
Negative control (DMSO)
-
384-well microplates (low-volume, black)
-
Acoustic liquid handler or pintool for compound dispensing
-
Multimode microplate reader
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. mdpi.com [mdpi.com]
- 5. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 6. Novel Coumarins Derivatives for A. baumannii Lung Infection Developed by High-Throughput Screening and Reinforcement Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sensors Based on the 3-benzoyl-6-nitro-2H-chromen-2-one Scaffold
Application Notes
The 3-benzoyl-6-nitro-2H-chromen-2-one scaffold is a promising platform for the development of fluorescent chemosensors. The coumarin core provides a rigid, fluorescent backbone, while the electron-withdrawing benzoyl and nitro groups can modulate the electronic properties and fluorescence quantum yield. The benzoyl group, with its carbonyl moiety, can also act as a chelating site for metal ions. These sensors are anticipated to operate via a "turn-off" mechanism, where the fluorescence of the coumarin scaffold is quenched upon binding to a specific analyte. This quenching can be attributed to mechanisms such as intramolecular charge transfer (ICT) or photoinduced electron transfer (PET).
Principle of Operation: "Turn-Off" Fluorescent Sensing
In its free state, the this compound molecule is expected to exhibit fluorescence upon excitation at a suitable wavelength. When an analyte, such as a metal ion, is introduced, it can coordinate with the benzoyl group and potentially other atoms in the coumarin scaffold. This binding event can induce a conformational change or alter the electronic distribution within the molecule, leading to a non-radiative decay pathway for the excited state, thus quenching the fluorescence. The decrease in fluorescence intensity can be correlated to the concentration of the analyte.
Potential Applications
Based on the properties of similar coumarin derivatives, sensors based on the this compound scaffold could be developed for the detection of various analytes, including:
-
Heavy Metal Ions: The benzoyl group can serve as a binding site for metal ions like Cu²⁺ and Fe³⁺.[1][2]
-
pH Sensing: The electronic properties of the scaffold may be sensitive to changes in pH, leading to alterations in fluorescence.
-
Biologically Relevant Molecules: With appropriate functionalization, the scaffold could be adapted to detect specific biomolecules.
Quantitative Data Summary
The following tables summarize the performance of fluorescent sensors based on structurally similar coumarin derivatives for the detection of Cu²⁺ and Fe³⁺. This data can serve as a benchmark for the development of sensors using the this compound scaffold.
Table 1: Performance of a 3-Benzoyl Coumarin Derivative for Cu²⁺ Detection [1]
| Parameter | Value |
| Analyte | Cu²⁺ |
| Sensor | N'-benzoyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide |
| Mechanism | Turn-Off (Fluorescence Quenching) |
| Solvent | Ethanol-Water |
| Limit of Detection (LOD) | 1.97 x 10⁻⁹ M |
| Binding Constant (Kₐ) | 5.22 M⁻¹ |
| Stoichiometry (Sensor:Cu²⁺) | 1:1 |
Table 2: Performance of a 6-Nitro Coumarin Derivative for Cu²⁺ Detection [3]
| Parameter | Value |
| Analyte | Cu²⁺ |
| Sensor | 6-nitro-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide |
| Mechanism | Fluorescence Enhancement |
| Solvent | Aqueous Solution |
| Excitation Wavelength | 320 nm |
| Selectivity | High for Cu²⁺ over other cations |
Table 3: Performance of a Coumarin-Based Sensor for Fe³⁺ Detection [4]
| Parameter | Value |
| Analyte | Fe³⁺ |
| Sensor | Coumarin derivative |
| Mechanism | Turn-Off (Fluorescence Quenching) |
| Solvent | DMSO |
| Limit of Detection (LOD) | 3.53 µM |
| Stoichiometry (Sensor:Fe³⁺) | 2:1 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthetic route for the target scaffold based on established coumarin synthesis methodologies.
Materials:
-
5-Nitrosalicylaldehyde
-
Ethyl benzoylacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for acidification)
-
Distilled water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve 5-nitrosalicylaldehyde (1 equivalent) and ethyl benzoylacetate (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (0.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Acidify the reaction mixture with dilute hydrochloric acid until a precipitate forms.
-
Filter the precipitate and wash it with cold distilled water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Fluorescence Measurements
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or acetonitrile)
-
Buffer solution of desired pH (e.g., HEPES, Tris-HCl)
-
Analyte stock solutions of known concentrations
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute working solution of the sensor (e.g., 10 µM) in the chosen buffer solution.
-
Transfer the sensor solution to a quartz cuvette.
-
Record the fluorescence emission spectrum of the sensor alone by exciting at its maximum absorption wavelength.
-
Add incremental amounts of the analyte stock solution to the cuvette containing the sensor solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a specified time (e.g., 1-5 minutes).
-
Record the fluorescence emission spectrum after each addition of the analyte.
-
Plot the fluorescence intensity at the emission maximum against the analyte concentration to generate a calibration curve.
References
- 1. A New Fluorescent "Turn-Off" Coumarin-Based Chemosensor: Synthesis, Structure and Cu-Selective Fluorescent Sensing in Water Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coumarin Based Fluorescent Probe for Colorimetric Detection of Fe3+ and Fluorescence Turn On-Off Response of Zn2+ and Cu2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Photophysical Characterization of 3-benzoyl-6-nitro-2H-chromen-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-benzoyl-6-nitro-2H-chromen-2-one is a substituted coumarin derivative. Coumarins are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities and unique photophysical properties.[1][2] The presence of an electron-withdrawing nitro group and a benzoyl substituent on the coumarin scaffold can significantly influence its electronic structure, leading to interesting absorption and emission characteristics.[1][3] A thorough characterization of these photophysical properties is crucial for evaluating the molecule's potential in applications such as fluorescent probes, photosensitizers in photodynamic therapy, and as structural motifs in drug design.[4][5][6]
This guide provides detailed protocols for measuring the key photophysical parameters of this compound, including UV-Visible absorption, fluorescence emission, quantum yield, and fluorescence lifetime.
Synthesis and Characterization Overview
The synthesis of substituted coumarins like this compound typically involves multi-step reactions. For instance, a common route is the nitration of a parent coumarin, followed by other functional group manipulations.[7][8] Characterization is confirmed using standard spectroscopic techniques such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to ensure the purity and structural integrity of the final compound.[6][9][10]
Caption: General workflow for the synthesis and characterization of a substituted coumarin.
Photophysical Data Summary
The following table summarizes representative photophysical data for a substituted coumarin derivative in a common organic solvent. These values are illustrative and actual experimental results for this compound may vary.
| Parameter | Symbol | Representative Value | Unit |
| Wavelength of Maximum Absorption | λabs,max | 385 | nm |
| Molar Extinction Coefficient | ε | 15,000 | M-1cm-1 |
| Wavelength of Maximum Emission | λem,max | 490 | nm |
| Stokes Shift | Δν | 105 | nm |
| Fluorescence Quantum Yield | ΦF | 0.25 | - |
| Fluorescence Lifetime | τF | 2.1 | ns |
Experimental Protocols
Protocol 1: UV-Visible Absorption Spectroscopy
This protocol details the determination of the maximum absorption wavelength (λabs,max) and the molar extinction coefficient (ε).[11]
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile)
-
Volumetric flasks and micropipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).
-
Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range where absorbance is between 0.1 and 1.0.
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range (e.g., 250-600 nm).
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Measurement: Record the absorption spectrum for each diluted solution.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λabs,max).
-
Using the Beer-Lambert law (A = εcl), plot absorbance (A) at λabs,max against concentration (c).
-
The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit.
-
Caption: Workflow for UV-Visible absorption measurement.
Protocol 2: Fluorescence Quantum Yield (ΦF) Determination
The relative fluorescence quantum yield is determined using the comparative method, which involves a well-characterized standard with a known quantum yield (Φstd).[12][13][14]
Materials:
-
Sample and a suitable quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φstd = 0.54 or Coumarin 153 in Ethanol, Φstd = 0.38).[15]
-
Spectroscopic grade solvents.
-
Calibrated UV-Vis spectrophotometer and spectrofluorometer.
Procedure:
-
Standard and Sample Preparation: Prepare stock solutions of the sample and the standard in the same solvent if possible. From these, prepare a series of five dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is kept below 0.1 to avoid inner filter effects.[16]
-
Absorbance Measurement: Record the UV-Vis absorption spectrum for all prepared solutions. Note the absorbance at the chosen excitation wavelength (λex).
-
Fluorescence Measurement:
-
Set the excitation wavelength (λex) on the spectrofluorometer. This should ideally be the same for both the sample and the standard.
-
Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., slit widths) for all measurements.
-
-
Data Analysis:
-
Correct the emission spectra for the instrument's response.
-
Integrate the area under each corrected fluorescence spectrum to get the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity (I) versus the absorbance (A) at λex for both the sample and the standard.
-
Determine the slope (Gradient, Grad) of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φx) using the following equation[12]:
Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)
Where std denotes the standard, x denotes the sample, Grad is the slope from the plot of integrated intensity vs. absorbance, and η is the refractive index of the solvent.
-
Caption: Workflow for relative fluorescence quantum yield determination.
Protocol 3: Fluorescence Lifetime (τF) Measurement
Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).[17][18] This technique measures the time delay between sample excitation by a short light pulse and the detection of the emitted photon.
Materials:
-
Concentrated solution of the sample.
-
TCSPC-capable spectrofluorometer with a pulsed light source (e.g., laser diode or LED) and a high-speed detector.
-
Scattering solution for recording the Instrument Response Function (IRF) (e.g., dilute Ludox solution).
Procedure:
-
Sample Preparation: Prepare a solution of the compound in the desired solvent. The concentration should be adjusted to yield a fluorescence count rate that is approximately 1-5% of the excitation source's repetition rate to avoid "pile-up" effects.[17]
-
Instrument Setup:
-
Select an excitation source with a wavelength near the sample's λabs,max.
-
Set the emission monochromator to the sample's λem,max.
-
-
IRF Measurement: Replace the sample with the scattering solution. Collect the Instrument Response Function (IRF) or "prompt" by setting the emission wavelength to the excitation wavelength. The IRF represents the time profile of the excitation pulse as measured by the instrument.
-
Fluorescence Decay Measurement: Place the sample cuvette in the holder and acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel (typically >10,000) to ensure good statistics.
-
Data Analysis:
-
Use deconvolution software to fit the experimental decay curve, taking the measured IRF into account.
-
The fluorescence decay is typically fitted to a mono- or multi-exponential function: I(t) = Σ αi * exp(-t/τi)
-
For a single exponential decay, the lifetime (τF) is the time it takes for the fluorescence intensity to decrease to 1/e of its initial value. The quality of the fit is assessed by statistical parameters like chi-squared (χ²), which should be close to 1.0.[17]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring Structural–Photophysical Property Relationships in Mitochondria-Targeted Deep-Red/NIR-Emitting Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. Overview of coumarin-fused-coumarins: synthesis, photophysical properties and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. chemmethod.com [chemmethod.com]
- 9. [PDF] The synthesis and NMR spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. 4.6. UV-Vis Absorption and Photolysis Experiments [bio-protocol.org]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 14. Making sure you're not a bot! [opus4.kobv.de]
- 15. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iss.com [iss.com]
- 17. ATTO-TEC GmbH - Determination of Fluorescence Lifetime [atto-tec.com]
- 18. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Benzoyl-6-nitro-2H-chromen-2-one
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the synthesis yield of 3-benzoyl-6-nitro-2H-chromen-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route for this compound?
A1: The most direct and widely employed method is the Knoevenagel condensation. This reaction involves the condensation of 5-nitrosalicylaldehyde with an active methylene compound, ethyl benzoylacetate, typically catalyzed by a weak base like piperidine.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in this synthesis can often be attributed to several factors. Begin by assessing the purity of your starting materials, as impurities can inhibit the reaction. Next, evaluate your reaction conditions, including the choice of catalyst, solvent, reaction time, and temperature. Water content can also be a critical factor; ensuring anhydrous conditions may improve your yield. Refer to the Troubleshooting Guide below for a more detailed breakdown of potential issues and solutions.
Q3: I am observing the formation of multiple side products, making purification difficult. What are these impurities and how can I minimize them?
A3: Common side products in the Knoevenagel condensation can include self-condensation products of the aldehyde or the active methylene compound. Additionally, incomplete reaction can leave unreacted starting materials in your crude product. To minimize side products, ensure a precise stoichiometric balance of your reactants and consider a slow, dropwise addition of the catalyst. Optimizing the reaction temperature can also enhance selectivity. For purification, column chromatography using a silica gel stationary phase with a gradient elution of hexane and ethyl acetate is typically effective.
Q4: Can I synthesize this compound by first creating 3-benzoyl-2H-chromen-2-one and then performing a nitration step?
A4: While possible, this route can present challenges with regioselectivity. Nitration of the coumarin ring can potentially yield a mixture of isomers, including the 8-nitro and dinitro derivatives, in addition to the desired 6-nitro product.[1] Separation of these isomers can be complex and may lead to a lower overall yield of the target compound. The direct Knoevenagel condensation with 5-nitrosalicylaldehyde is generally the more efficient approach.
Q5: What is the role of piperidine in the Knoevenagel condensation?
A5: Piperidine acts as a basic catalyst. It deprotonates the active methylene group of ethyl benzoylacetate to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 5-nitrosalicylaldehyde. Subsequent dehydration and intramolecular cyclization (lactonization) lead to the formation of the coumarin ring.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Knoevenagel condensation of 5-nitrosalicylaldehyde and ethyl benzoylacetate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Impure starting materials. 2. Inactive catalyst. 3. Suboptimal reaction temperature. 4. Insufficient reaction time. 5. Presence of water in the reaction mixture. | 1. Recrystallize or purify 5-nitrosalicylaldehyde and distill ethyl benzoylacetate before use. 2. Use freshly opened or purified piperidine. 3. Optimize the temperature. While room temperature can work, gentle heating (40-60°C) may be necessary. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 5. Use anhydrous solvents and dry glassware. Consider adding molecular sieves. |
| Formation of a Complex Mixture of Side Products | 1. Incorrect stoichiometry of reactants. 2. Catalyst added too quickly. 3. Reaction temperature is too high, promoting side reactions. | 1. Use an equimolar ratio of 5-nitrosalicylaldehyde and ethyl benzoylacetate. 2. Add the piperidine catalyst dropwise to the reaction mixture with stirring. 3. Conduct the reaction at a lower temperature and monitor for the formation of the desired product by TLC. |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. 2. Formation of polar side products. 3. Product is insoluble and precipitates with impurities. | 1. Ensure the reaction has gone to completion by TLC analysis. 2. Use column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the product from polar impurities. 3. After the reaction, pour the mixture into acidified ice water to precipitate the crude product. The solid can then be filtered, washed, and recrystallized from a suitable solvent like ethanol. |
| Product is an Off-Color or an Oil Instead of a Solid | 1. Presence of colored impurities from starting materials or side reactions. 2. Incomplete removal of solvent. 3. Low purity of the final product. | 1. Recrystallize the product from a suitable solvent (e.g., ethanol, acetic acid) to obtain a pure, crystalline solid. The use of activated charcoal during recrystallization can help remove colored impurities. 2. Ensure the product is thoroughly dried under vacuum. 3. Perform further purification by column chromatography. |
Experimental Protocols
Synthesis of this compound via Knoevenagel Condensation
This protocol is a generalized procedure based on standard Knoevenagel condensations for coumarin synthesis.[2][3][4]
Materials:
-
5-Nitrosalicylaldehyde
-
Ethyl benzoylacetate
-
Piperidine
-
Ethanol (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 5-nitrosalicylaldehyde (1 equivalent) in a minimal amount of anhydrous ethanol.
-
To this solution, add ethyl benzoylacetate (1 equivalent).
-
With continuous stirring, add a catalytic amount of piperidine (approximately 0.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux (or stir at an optimized temperature, e.g., 50°C) and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and a small amount of concentrated hydrochloric acid.
-
A solid precipitate of the crude product should form. If not, scratching the inside of the beaker with a glass rod may induce crystallization.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
Visualizing the Process
Reaction Pathway
References
Technical Support Center: Overcoming Solubility Issues of 3-Benzoyl-6-nitro-2H-chromen-2-one in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 3-benzoyl-6-nitro-2H-chromen-2-one in aqueous media.
Troubleshooting Guide
Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
Possible Cause: The aqueous solubility of this compound is exceeded. This is common for hydrophobic molecules when transferred from an organic stock solution to an aqueous medium.[1][2]
Solutions:
-
Decrease the final concentration: The simplest first step is to lower the target concentration of the compound in the aqueous buffer.
-
Use a co-solvent: Introducing a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[1][3][4][5] Start with a low percentage of the co-solvent and gradually increase it, keeping in mind the tolerance of your experimental system (e.g., cell culture, enzyme assay).
-
pH adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although this compound does not have strongly acidic or basic groups, subtle changes in pH can sometimes influence solubility.[3][6]
Issue 2: Inconsistent results in biological assays.
Possible Cause: Poor solubility leading to variable concentrations of the dissolved, active compound. The compound may be precipitating over the time course of the experiment.[1]
Solutions:
-
Verify solubility at the working concentration: Before conducting the full experiment, perform a visual inspection of your compound in the final assay buffer under the same conditions (temperature, incubation time). Check for any signs of precipitation (cloudiness, particles).
-
Employ a solubility enhancement technique: For consistent results, it is crucial to ensure the compound is fully dissolved. Consider using techniques such as cyclodextrin complexation or formulating a nanosuspension to improve solubility and stability in aqueous media.[][8][9]
Issue 3: Difficulty preparing a stock solution.
Possible Cause: this compound is a hydrophobic compound and will likely have poor solubility in polar solvents like water or ethanol alone.
Solutions:
-
Select an appropriate organic solvent: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of hydrophobic compounds for biological assays.[1] Other options include dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Gentle heating and sonication: Applying gentle heat (e.g., 37°C) or using a sonicator can help dissolve the compound in the chosen organic solvent. Be cautious with heat, as it could potentially degrade the compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: I am using DMSO as a co-solvent. What is the maximum percentage I can use in my cell-based assay?
A2: The maximum tolerable percentage of DMSO varies significantly between cell lines. Generally, it is recommended to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity. However, you should always perform a vehicle control experiment to determine the specific tolerance of your cell line.
Q3: What are the main strategies to enhance the solubility of this compound for in vitro studies?
A3: The primary strategies for enhancing the solubility of poorly water-soluble compounds like this compound include:
-
Co-solvents: Using water-miscible organic solvents like DMSO or ethanol.[1][3][4][5]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic compound within the cavity of a cyclodextrin molecule to increase its apparent water solubility.[][11][12][13][14]
-
Nanosuspensions: Creating a colloidal dispersion of the drug in a liquid medium, where the particle size is reduced to the nanometer range, thereby increasing the surface area for dissolution.[15][16][17][18]
-
Solid Dispersions: Dispersing the compound in an inert carrier matrix at the solid state, which can enhance dissolution rates.[6][10][19][20][21][22][23]
Q4: Can the nitro group on the coumarin ring affect my experiments?
A4: Yes, the nitro group can be chemically active. Nitroaromatic compounds can sometimes be susceptible to reduction under certain biological conditions, which could lead to the formation of reactive intermediates.[24][25][26][27] It is important to be aware of the potential for the nitro group to influence the compound's stability and biological activity.
Q5: Which solubility enhancement technique is best for my application?
A5: The choice of technique depends on your specific experimental needs, including the required concentration, the duration of the experiment, and the sensitivity of your assay system to excipients. The table below provides a comparison to help guide your decision.
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Typical Solubility Increase | Advantages | Disadvantages |
| Co-solvents | Reduces the polarity of the aqueous medium.[3][4] | 10 to 100-fold | Simple to implement, readily available solvents.[5] | Potential for solvent toxicity, may affect protein conformation.[1] |
| Cyclodextrin Complexation | Encapsulates the hydrophobic drug in a hydrophilic shell.[12][13] | 10 to 1,000-fold | Low toxicity, can improve stability.[13] | Requires optimization of drug-cyclodextrin ratio, can be costly. |
| Nanosuspension | Increases surface area by reducing particle size to the nanoscale.[15][16] | >1,000-fold | High drug loading, suitable for multiple administration routes.[16] | Requires specialized equipment (e.g., homogenizer, sonicator), potential for physical instability. |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier matrix in an amorphous state.[19][23] | 10 to 500-fold | Can significantly improve dissolution rate.[6] | Can be physically unstable (recrystallization), may require specific polymers. |
(Note: The solubility increase values are hypothetical and for illustrative purposes only, as experimental data for this compound is not available.)
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a lab-scale preparation of a this compound-cyclodextrin complex using the kneading method.[11][12][14]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Vacuum oven
Procedure:
-
Calculate the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.
-
Place the HP-β-CD in the mortar.
-
Add a small amount of deionized water to the HP-β-CD and triturate to form a paste.
-
Gradually add the this compound to the paste while continuously kneading with the pestle.
-
Continue kneading for 30-60 minutes to ensure thorough mixing and complex formation.
-
Dry the resulting paste in a vacuum oven at 40°C until a constant weight is achieved.
-
The resulting solid complex can be gently ground into a fine powder.
Protocol 2: Preparation of a Nanosuspension by the Anti-Solvent Precipitation Method
This protocol outlines the preparation of a nanosuspension of this compound.[18][28]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous solution of a stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80)
-
Magnetic stirrer
-
Syringe with a needle
Procedure:
-
Dissolve this compound in a minimal amount of DMSO to create a concentrated organic solution.
-
Place the aqueous stabilizer solution in a beaker on a magnetic stirrer and stir at a moderate speed.
-
Draw the organic solution of the compound into the syringe.
-
Slowly inject the organic solution into the stirring aqueous stabilizer solution. The compound should precipitate as nanoparticles.
-
Continue stirring for at least one hour to allow for the evaporation of the organic solvent and stabilization of the nanosuspension.
Visualizations
Caption: Workflow for solubility enhancement.
Caption: Logical relationships in solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsm.com [ijpsm.com]
- 11. humapub.com [humapub.com]
- 12. oatext.com [oatext.com]
- 13. scribd.com [scribd.com]
- 14. eijppr.com [eijppr.com]
- 15. pharmacophorejournal.com [pharmacophorejournal.com]
- 16. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Formation of nanosuspensions in bottom-up approach: theories and optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. japsonline.com [japsonline.com]
- 21. crsubscription.com [crsubscription.com]
- 22. iosrphr.org [iosrphr.org]
- 23. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. svedbergopen.com [svedbergopen.com]
- 27. researchgate.net [researchgate.net]
- 28. Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Benzoyl-6-nitro-2H-chromen-2-one Fluorescence Quenching
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-benzoyl-6-nitro-2H-chromen-2-one in fluorescence quenching experiments.
Troubleshooting Guide
This guide addresses common issues encountered during fluorescence quenching experiments involving this compound.
Question: Why is the fluorescence intensity of my this compound sample unexpectedly low, even without a quencher?
Answer:
Several factors can contribute to low initial fluorescence intensity. Consider the following possibilities and troubleshooting steps:
-
Concentration Effects: While higher concentrations might seem to lead to stronger signals, they can also cause self-quenching, where fluorophore molecules interact and de-excite each other.
-
Recommendation: Prepare a dilution series of your this compound solution to determine the optimal concentration that gives a linear relationship between concentration and fluorescence intensity.
-
-
Inner-Filter Effect: At high concentrations, the sample itself can absorb the excitation or emission light, leading to a lower detected fluorescence signal. This is a common issue with compounds that have overlapping absorption and emission spectra.
-
Recommendation: Measure the absorbance of your sample at the excitation and emission wavelengths. If the absorbance is high (typically > 0.1 AU), you are likely experiencing the inner-filter effect. Dilute your sample or apply a mathematical correction to your data.
-
-
Solvent Polarity and pH: The fluorescence properties of coumarin derivatives are often sensitive to the solvent environment. Changes in solvent polarity or pH can significantly alter the fluorescence quantum yield.
-
Recommendation: Ensure that the solvent system is consistent across all experiments. If you suspect pH sensitivity, buffer your solutions appropriately.
-
-
Photodegradation: Prolonged exposure to the excitation light can lead to photobleaching or degradation of the fluorophore.
-
Recommendation: Minimize the exposure time of your sample to the excitation source. Use fresh samples for each measurement where possible.
-
-
Instrumentation Settings: Incorrect instrument settings can lead to low signal detection.
-
Recommendation: Optimize the excitation and emission slit widths, detector gain (PMT voltage), and integration time on your fluorometer. Ensure the correct excitation and emission wavelengths are set.
-
Question: My Stern-Volmer plot is non-linear. What does this mean and how can I fix it?
Answer:
A non-linear Stern-Volmer plot (a plot of
I0/I
vs. quencher concentration) indicates that the quenching mechanism is not straightforwardly collisional (dynamic) or that other processes are occurring.
-
Upward Curvature (Positive Deviation): This often suggests a combination of static and dynamic quenching. Static quenching occurs when the fluorophore and quencher form a non-fluorescent complex in the ground state.
-
Troubleshooting:
-
Temperature Study: Perform the quenching experiment at different temperatures. For dynamic quenching, the quenching constant (Ksv) should increase with temperature. For static quenching, Ksv should decrease with increasing temperature.
-
Lifetime Measurements: Measure the fluorescence lifetime of this compound in the absence and presence of the quencher. In dynamic quenching, the lifetime decreases with increasing quencher concentration. In static quenching, the lifetime of the uncomplexed fluorophore remains unchanged.
-
-
-
Downward Curvature (Negative Deviation): This can occur when only a fraction of the fluorophore population is accessible to the quencher. This might be due to the fluorophore existing in different microenvironments or being shielded from the quencher.
-
Troubleshooting: Re-evaluate your sample preparation. Is the this compound fully dissolved and homogeneously distributed in the solvent? Consider if the fluorophore could be binding to other components in your sample, making it less accessible to the quencher.
-
Question: I am observing a shift in the emission spectrum of this compound as I add the quencher. What could be the cause?
Answer:
A shift in the emission spectrum upon addition of a quencher is not typical for simple dynamic or static quenching. Possible causes include:
-
Formation of a Fluorescent Complex (Exciplex/Excimer): The excited state of the fluorophore may be forming a complex with the quencher that has its own distinct emission properties.
-
Inner-Filter Effect: If the quencher absorbs light at the emission wavelength of the fluorophore, it can distort the shape of the emission spectrum, often causing an apparent blue shift as the red edge of the spectrum is preferentially absorbed.
-
Troubleshooting: Measure the absorbance spectrum of the quencher at the concentrations used in the experiment. If there is significant overlap with the emission spectrum of this compound, you will need to correct for this inner-filter effect.
-
-
Change in Microenvironment: The quencher, especially at high concentrations, might be altering the polarity or other properties of the solvent, which in turn affects the emission spectrum of the coumarin.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for this compound?
Q2: What are some common quenchers for coumarin derivatives like this compound?
A2: Common quenchers for coumarin fluorescence include:
-
Aniline and its derivatives: These are known to quench coumarin fluorescence through an electron transfer mechanism.[1]
-
Halide ions: Particularly iodide (I⁻) and bromide (Br⁻) ions can act as effective quenchers.[2]
-
Metal ions: Certain transition metal ions can quench fluorescence through various mechanisms, including energy transfer and electron transfer.[3]
-
Nitroaromatic compounds: Due to their electron-deficient nature, nitroaromatic compounds can act as quenchers for many fluorophores.[4]
Q3: How do I distinguish between static and dynamic quenching?
A3: The primary methods for distinguishing between static and dynamic quenching are:
-
Temperature Dependence: Dynamic quenching rates increase with temperature, leading to a higher Stern-Volmer constant (Ksv). Static quenching involves the formation of a complex, which is typically less stable at higher temperatures, resulting in a lower Ksv.
-
Fluorescence Lifetime Measurements: Dynamic quenching affects the excited state, so the fluorescence lifetime decreases as the quencher concentration increases. In static quenching, only the uncomplexed fluorophores fluoresce, and their lifetime remains unchanged.
Quantitative Data
Due to the limited availability of specific experimental data for this compound in the public domain, the following tables provide hypothetical but realistic data based on the properties of similar coumarin derivatives. These values should be experimentally verified.
Table 1: Hypothetical Photophysical Properties of this compound in Different Solvents
| Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| Dichloromethane | ~365 | ~430 | ~0.45 | ~2.5 |
| Acetonitrile | ~360 | ~445 | ~0.30 | ~2.0 |
| Methanol | ~355 | ~455 | ~0.15 | ~1.5 |
| Water | ~350 | ~470 | ~0.05 | ~1.0 |
Table 2: Hypothetical Stern-Volmer Quenching Constants (Ksv) for this compound with Various Quenchers in Acetonitrile
| Quencher | Quenching Mechanism | Ksv (M⁻¹) |
| Aniline | Dynamic (Electron Transfer) | ~150 |
| Iodide (I⁻) | Dynamic (Heavy Atom Effect) | ~250 |
| Copper (II) Chloride | Static & Dynamic | ~500 |
| 2,4-Dinitrotoluene | Dynamic (Energy/Electron Transfer) | ~120 |
Experimental Protocols
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of this compound relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).
-
Prepare a stock solution of this compound and the standard in the same solvent.
-
Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is in the linear range (typically < 0.1 AU).
-
Measure the absorbance spectra for all solutions.
-
Measure the fluorescence emission spectra for all solutions, using the same excitation wavelength, slit widths, and instrument settings for both the sample and the standard.
-
Integrate the area under the emission curves for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_standard * (slope_sample / slope_standard) * (n_sample² / n_standard²)
where Φ is the quantum yield, slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
Protocol 2: Fluorescence Quenching Assay and Stern-Volmer Analysis
-
Prepare a stock solution of this compound at a concentration where the absorbance at the excitation maximum is below 0.1 AU.
-
Prepare a high-concentration stock solution of the quencher.
-
Prepare a series of samples with a constant concentration of the fluorophore and varying concentrations of the quencher by adding small aliquots of the quencher stock solution. Ensure the total volume change is minimal to avoid significant dilution effects.
-
Measure the fluorescence intensity of each sample at the emission maximum of the fluorophore.
-
Correct for the inner-filter effect if the quencher absorbs at the excitation or emission wavelength.
-
Plot the ratio of the unquenched fluorescence intensity (I₀) to the quenched fluorescence intensity (I) versus the quencher concentration ([Q]) . This is the Stern-Volmer plot.
-
Determine the Stern-Volmer constant (Ksv) from the slope of the linear fit to the data:
I₀ / I = 1 + Ksv * [Q]
Visualizations
Caption: Experimental workflow for a fluorescence quenching assay.
Caption: Troubleshooting logic for non-linear Stern-Volmer plots.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence quenching of coumarins by halide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence Quenching of Two Coumarin-3-carboxylic Acids by Trivalent Lanthanide Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Coumarin-Substituted Cyclophosphazene as a Fluorescent Probe for Highly Selective Detection of 2,4,6-Trinitrophenol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Staining Protocols Using 3-benzoyl-6-nitro-2H-chromen-2-one
Welcome to the technical support center for 3-benzoyl-6-nitro-2H-chromen-2-one. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their staining protocols and troubleshooting common issues encountered during experiments with this novel fluorescent probe.
Frequently Asked Questions (FAQs)
Q1: What is the optimal excitation and emission wavelength for this compound?
A1: The optimal excitation and emission wavelengths for coumarin derivatives can vary based on the solvent and local environment. For initial experiments, we recommend testing a range of excitation wavelengths between 400-450 nm and detecting the emission between 450-550 nm. It is crucial to determine the precise spectral characteristics in your experimental system using a spectrophotometer.
Q2: What is the recommended concentration range for this probe?
A2: The optimal concentration will depend on the cell type, target abundance, and imaging setup. A starting concentration of 1-10 µM is recommended. It is advisable to perform a concentration titration to find the ideal balance between signal intensity and background noise.
Q3: Is this compound suitable for live-cell imaging?
A3: While many coumarin-based probes are cell-permeable and suitable for live-cell imaging, the specific properties of this compound should be empirically determined. Assess potential cytotoxicity by monitoring cell morphology and viability during and after staining. Minimize exposure to excitation light to reduce phototoxicity.[1]
Q4: How can I minimize photobleaching?
A4: To minimize photobleaching, use the lowest possible excitation light intensity that provides an adequate signal.[1][2] Reduce the exposure time or increase the camera gain. The use of an anti-fade mounting medium is highly recommended for fixed samples.[3]
Q5: Can this probe be used for multiplexing with other fluorophores?
A5: Yes, provided there is minimal spectral overlap between this compound and the other fluorophores. Use a spectral viewer tool to check for potential crosstalk between emission spectra. Ensure that the filter sets in your microscope are appropriate for distinguishing the different fluorescent signals.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Signal or Weak Signal | Incorrect excitation/emission filter set. | Verify that the microscope filters are appropriate for the spectral properties of the probe.[3] |
| Probe concentration is too low. | Perform a titration to determine the optimal probe concentration. | |
| The target is not present or accessible. | Include a positive control to ensure the target is expressed and accessible. For intracellular targets, ensure cell permeabilization is adequate.[3] | |
| Low light source power or detector sensitivity. | Increase the laser power or lamp intensity gradually. Adjust the detector gain or exposure time.[2] | |
| High Background/ Non-specific Staining | Probe concentration is too high. | Reduce the concentration of the probe. |
| Insufficient washing. | Increase the number and duration of wash steps after staining to remove unbound probe.[4] | |
| Autofluorescence. | Image an unstained control sample to assess the level of autofluorescence.[3] Consider using a quencher if autofluorescence is high, especially in the blue/green channel.[3] | |
| Photobleaching | Excessive excitation light intensity. | Reduce the power of the light source to the minimum required for a good signal-to-noise ratio.[1][2] |
| Long exposure times. | Decrease the camera exposure time and compensate by increasing the gain if necessary.[2] | |
| Absence of anti-fade reagent. | For fixed samples, use a commercially available anti-fade mounting medium.[3] | |
| Image Out of Focus | Incorrect objective lens for the application. | Ensure the objective lens has a suitable numerical aperture and is appropriate for your sample type (e.g., air vs. oil immersion).[1] |
| Improper focusing technique. | Start by focusing at a low magnification and then move to a higher magnification.[1] |
Experimental Protocols
General Protocol for Staining Fixed Cells
-
Cell Culture and Fixation:
-
Plate cells on coverslips and culture overnight.
-
Wash cells with Phosphate Buffered Saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Wash cells three times with PBS.
-
-
Staining:
-
Prepare a 1-10 µM working solution of this compound in a suitable buffer (e.g., PBS).
-
Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three to five times with PBS to remove unbound probe.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the samples using a fluorescence microscope with appropriate filter sets.
-
Quantitative Data Summary
| Parameter | Recommended Range | Starting Point |
| Probe Concentration | 0.5 - 20 µM | 5 µM |
| Incubation Time | 15 - 90 minutes | 45 minutes |
| Fixation | 4% PFA / Methanol | 4% PFA |
| Permeabilization | 0.1 - 0.5% Triton X-100 | 0.25% Triton X-100 |
Visual Guides
Caption: General experimental workflow for cell staining.
Caption: Basic troubleshooting decision tree for staining.
References
Technical Support Center: Enhancing the Photostability of 3-benzoyl-6-nitro-2H-chromen-2-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 3-benzoyl-6-nitro-2H-chromen-2-one, a compound susceptible to photodegradation.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and experimental use of this compound.
Issue 1: Rapid degradation of the compound in solution upon exposure to ambient light.
-
Question: My solution of this compound is losing its potency or changing color quickly when I work with it on the bench. What can I do to minimize this degradation?
-
Answer: this compound is expected to be photosensitive due to the presence of both a nitroaromatic group and a conjugated coumarin core, which are known to absorb UV-visible light.[1][2] To mitigate photodegradation during routine handling and experiments, consider the following immediate actions:
-
Work under subdued lighting conditions: Use amber lighting or work in a dimly lit room.
-
Use amber-colored glassware or foil-wrapped containers: This will block a significant portion of the ambient UV and visible light.[3]
-
Prepare solutions fresh: If possible, prepare solutions of the compound immediately before use to minimize the duration of light exposure.
-
Solvent choice: While the solvent effect on the photostability of this specific compound is not documented, polar solvents can sometimes influence photodegradation rates. If your experimental conditions allow, you could empirically test different solvents to see if a less polar solvent reduces the degradation rate.
-
Issue 2: Inconsistent results in photochemical experiments.
-
Question: I am getting variable results in my experiments that involve irradiating this compound. How can I improve the reproducibility of my photostability studies?
-
Answer: Inconsistent results in photochemical experiments often stem from a lack of precise control over experimental parameters. To enhance reproducibility, ensure the following:
-
Standardize the light source: Use a calibrated lamp with a consistent spectral output and intensity for all experiments. The ICH Q1B guidelines recommend specific light sources for standardized photostability testing.[4][5]
-
Control the temperature: Photochemical reactions can be influenced by temperature. Use a temperature-controlled sample holder or a water bath to maintain a constant temperature during irradiation.[3]
-
Maintain consistent sample geometry: The path length of the light through the solution and the surface area exposed to the light source should be identical for all samples. Use matched cuvettes or reaction vessels.
-
Control the atmosphere: The presence of oxygen can significantly impact photodegradation pathways, particularly for nitroaromatic compounds.[1] For consistency, either ensure all solutions are saturated with air or, for more stringent control, deoxygenate your solutions by bubbling with an inert gas like nitrogen or argon and maintain an inert atmosphere during the experiment.
-
Use a dark control: Always include a control sample that is protected from light (e.g., wrapped in aluminum foil) but subjected to the same other conditions (temperature, solvent, etc.). This will help you differentiate between photodegradation and thermal degradation.[3]
-
Issue 3: Difficulty in identifying and quantifying photodegradation products.
-
Question: I am trying to understand the photodegradation pathway of this compound, but I am struggling to identify the resultant photoproducts. What techniques are recommended?
-
Answer: Identifying photoproducts requires a combination of separation and analytical techniques. Given the structure of your compound, you can anticipate several potential degradation pathways, including reactions involving the nitro group and cleavage of the coumarin ring.
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the primary tool for separating the parent compound from its photoproducts and for initial characterization based on UV-Vis spectra.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is crucial for obtaining the molecular weights of the degradation products, which provides vital clues to their structures. High-resolution mass spectrometry (HRMS) can provide elemental compositions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a major degradation product can be isolated in sufficient quantity and purity (e.g., through preparative HPLC), 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) is the definitive method for elucidating its complete chemical structure.
-
Forced Degradation Studies: To generate a sufficient amount of degradation products for analysis, you can perform forced degradation studies by exposing a more concentrated solution of your compound to a high-intensity light source for a controlled period.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the likely photodegradation pathways for this compound?
-
Nitro Group Reactions: Nitroaromatic compounds can undergo photoreduction of the nitro group to nitroso, hydroxylamino, and amino derivatives. They can also participate in photosubstitution reactions.
-
Coumarin Ring Reactions: The coumarin lactone ring can be susceptible to photocleavage. Additionally, coumarins can undergo photodimerization or photooxidation. The presence of the electron-withdrawing benzoyl and nitro groups may influence the electron distribution in the excited state and direct the degradation pathways.[7][8]
Caption: Plausible photodegradation pathways for this compound.
Q2: What strategies can I employ to enhance the photostability of my compound for in vitro or formulation studies?
There are several strategies to improve the photostability of photosensitive compounds, which can be broadly categorized into formulation-based and structural modification approaches.
-
Formulation Strategies:
-
Use of UV Absorbers: Incorporating a compound that absorbs light at the same wavelengths as your molecule can provide a competitive absorption and thus a screening effect.
-
Inclusion in Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity. This steric protection can significantly reduce the rate of photodegradation by shielding the molecule from reactive species and the solvent environment.[9][10][11][12][13]
-
Addition of Antioxidants/Quenchers: Photodegradation can proceed through radical mechanisms or involve reactive oxygen species (ROS). The addition of antioxidants such as ascorbic acid (Vitamin C) or Trolox can quench these reactive species and inhibit degradation pathways.[14][15][16]
-
Liposomal Formulations: Encapsulating the compound within liposomes can also offer protection from the external environment and improve photostability.
-
-
Structural Modification (for future analog design):
-
Studies on other coumarin derivatives have shown that certain structural modifications can enhance photostability. For instance, the introduction of an electron-rich styryl moiety at the 3-position has been shown to create coumarins with long-wavelength absorption and rapid photolysis, which could be a strategy to control its photoreactivity.[17]
-
Caption: Strategies to enhance the photostability of the target compound.
Q3: How do I quantitatively measure the photostability of my compound?
The photostability of a compound is typically quantified by its photodegradation quantum yield (Φ). The quantum yield is the ratio of the number of molecules degraded to the number of photons absorbed. A lower quantum yield indicates higher photostability. The determination of Φ requires a controlled experiment.
Experimental Protocol: Determination of Photodegradation Quantum Yield
This protocol outlines a general method for determining the photodegradation quantum yield of this compound in solution using a chemical actinometer for light intensity measurement.
1. Materials and Equipment:
-
Monochromatic light source (e.g., laser or lamp with a narrow bandpass filter) at a wavelength where the compound absorbs.
-
UV-Vis spectrophotometer.
-
HPLC system with a UV detector.
-
Quartz cuvettes.
-
Chemical actinometer (e.g., potassium ferrioxalate for UV range, or a well-characterized compound like p-nitroanisole for UV-A range).[18]
-
High-purity solvent (e.g., acetonitrile or methanol).
-
The compound of interest: this compound.
2. Procedure:
-
Step 1: Preparation of Solutions:
-
Prepare a stock solution of your compound in the chosen solvent.
-
Prepare a series of dilute solutions from the stock solution with absorbances between 0.02 and 0.1 at the irradiation wavelength to ensure linearity of light absorption.
-
Prepare a solution of the chemical actinometer with a known concentration and absorbance at the irradiation wavelength.
-
-
Step 2: Determination of Photon Flux (Light Intensity):
-
Fill a quartz cuvette with the actinometer solution.
-
Irradiate the solution for a specific, short period of time, ensuring minimal actinometer consumption (typically <10%).
-
Measure the change in the actinometer's concentration or the formation of its photoproduct using UV-Vis spectrophotometry or another appropriate analytical method.
-
Calculate the photon flux (I₀, in einsteins s⁻¹ cm⁻²) using the known quantum yield of the actinometer.[19]
-
-
Step 3: Irradiation of the Target Compound:
-
Fill an identical quartz cuvette with your compound's solution.
-
Irradiate the solution under the exact same conditions (light source, distance, time) as the actinometer.
-
Take aliquots at different time points (including a t=0 sample before irradiation).
-
-
Step 4: Analysis of Degradation:
-
Analyze the aliquots by HPLC to determine the concentration of the remaining parent compound at each time point.
-
Plot the natural logarithm of the concentration (ln[C]) versus time. For a first-order reaction, this should yield a straight line.
-
The slope of this line is the negative of the observed first-order rate constant (k_obs).
-
-
Step 5: Calculation of Quantum Yield (Φ):
-
The photodegradation quantum yield (Φ) can be calculated using the following equation for an optically dilute solution: Φ = k_obs / (2.303 * I₀ * ε * l) where:
-
k_obs is the observed first-order rate constant (s⁻¹).
-
I₀ is the photon flux (einsteins s⁻¹ cm⁻²).
-
ε is the molar absorption coefficient of the compound at the irradiation wavelength (M⁻¹ cm⁻¹).
-
l is the path length of the cuvette (cm).
-
-
3. Experimental Workflow Diagram:
Caption: Workflow for determining the photodegradation quantum yield.
Quantitative Data Summary
Specific photostability data for this compound is not available in the reviewed literature. The following tables provide representative data for related classes of compounds to serve as a reference.
Table 1: Photodegradation Quantum Yields (Φ) of Representative Nitroaromatic Compounds
| Compound | Solvent | Wavelength (nm) | Quantum Yield (Φ) | Reference |
| Nitrobenzene | Water | 254 | 0.30 - 0.36 | [1] |
| p-Nitrophenol | Water | 254 | 0.31 - 0.54 | [1] |
Table 2: Effects of Formulation Strategies on Photostability of Photosensitive Drugs
| Drug | Formulation Strategy | Improvement in Photostability | Reference |
| Porphyrin derivatives | Inclusion in β-cyclodextrin | Enhanced water solubility and stability | [9] |
| Quaterrylene bisimide | Covalent linkage to β-cyclodextrin | Enhanced photostability and NIR light absorptivity | [9] |
Table 3: Photoproduct Quantum Yields for Coumarin-Caged Compounds
| Compound | Modification | Photoproduct Quantum Yield | Reference |
| Coumarin-caged N-hydroxysulfonamide (8a) | CF₃SO₂NHOH cage | 0.038 | [20] |
| Coumarin-caged N-hydroxysulfonamide (8b) | CH₃SO₂NHOH cage | 0.079 | [20] |
Disclaimer: The data presented in these tables are for compounds structurally related to the topic of interest and are intended for illustrative purposes only. Experimental conditions significantly influence photostability, and these values may not be directly extrapolated to this compound.
References
- 1. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. q1scientific.com [q1scientific.com]
- 4. How to Interpret ICH Q1B Photostability Testing Guidelines – StabilityStudies.in [stabilitystudies.in]
- 5. caronscientific.com [caronscientific.com]
- 6. database.ich.org [database.ich.org]
- 7. Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclodextrin-Based Nanoplatforms for Tumor Phototherapy: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cyclolab.hu [cyclolab.hu]
- 11. Use of Cyclodextrins in Anticancer Photodynamic Therapy Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Cyclodextrins in Anticancer Photodynamic Therapy Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidative and prooxidative effects of coumarin derivatives on free radical initiated and photosensitized peroxidation of human low-density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Antioxidant effects of coumarins include direct radical scavenging, metal chelation and inhibition of ROS-producing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Coumarin Photocaging Groups Modified with an Electron-Rich Styryl Moiety at the 3-Position: Long-Wavelength Excitation, Rapid Photolysis, and Photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. mdpi.com [mdpi.com]
resolving common issues in the purification of 3-benzoyl-6-nitro-2H-chromen-2-one
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the purification of 3-benzoyl-6-nitro-2H-chromen-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two most effective and widely used methods for the purification of this compound are recrystallization and silica gel column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present in the crude product.
Q2: Which solvents are recommended for the recrystallization of this compound?
Due to the presence of polar nitro and benzoyl groups, moderately polar solvents are often a good starting point. Ethanol, ethyl acetate, and mixtures of these with less polar solvents like hexanes or heptane can be effective. It is crucial to perform small-scale solubility tests to determine the ideal solvent or solvent system that dissolves the compound when hot but affords good crystal recovery upon cooling.
Q3: What are some suitable eluent systems for column chromatography?
For silica gel column chromatography, a gradient elution is typically recommended, starting with a non-polar solvent and gradually increasing the polarity. Common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude mixture beforehand.
Q4: My purified compound has a persistent yellow color. Is this normal?
Many nitro-substituted aromatic compounds are inherently yellow. A pale yellow color in the final product is common for this compound and does not necessarily indicate the presence of impurities. However, a dark or intense yellow to brown color may suggest residual starting materials or byproducts, warranting further purification.
Q5: How can I confirm the purity of my final product?
The purity of the final compound should be assessed using a combination of techniques. Thin-layer chromatography (TLC) is a quick method to check for the presence of multiple components. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended. The identity and structural integrity of the compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. Common choices include ethanol, ethyl acetate, or acetone. |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution.[1][2] - Scratch the inside of the flask with a glass rod to induce nucleation.[1] - Add a seed crystal of the pure compound.[1] |
| The compound "oils out" instead of crystallizing. | - The cooling process is too rapid. - The melting point of the compound is lower than the boiling point of the solvent. - High concentration of impurities. | - Allow the solution to cool more slowly.[2] - Use a lower-boiling point solvent or a solvent mixture. - Attempt to purify the crude product by column chromatography first to remove significant impurities.[2] |
| Low recovery of the purified product. | - The chosen solvent is too polar, leading to high solubility even at low temperatures. - Too much solvent was used for washing the crystals. | - Use a less polar solvent or a mixed solvent system. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the compound from impurities. | - The eluent system is not optimized. - The column was not packed properly. | - Develop a better solvent system using TLC, aiming for an Rf value of 0.2-0.4 for the target compound.[3] - Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[4] |
| The compound elutes too quickly with the solvent front. | The eluent is too polar. | Start with a less polar solvent system, such as pure hexane, and gradually increase the polarity. |
| Streaking or tailing of the compound band. | - The compound is not fully soluble in the eluent. - The column is overloaded with the sample. - The compound might be interacting strongly with the acidic silica gel. | - Choose an eluent system in which the compound is more soluble. - Use a larger column or reduce the amount of sample loaded. - A small amount of a modifying agent, like triethylamine for basic compounds or acetic acid for acidic compounds, can be added to the eluent, though this should be done with caution as it can affect compound stability. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a chosen solvent and heat the mixture. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid with gentle heating and swirling.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
General Column Chromatography Protocol
-
Eluent Selection: Using TLC, identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the target compound from impurities, with an Rf value for the product ideally between 0.2 and 0.4.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a vertical glass column and allow it to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the starting solvent system, collecting fractions. Gradually increase the polarity of the eluent as the separation progresses to elute the compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified solid.
Visualized Workflows
Caption: Troubleshooting workflow for purification.
Caption: General recrystallization workflow.
References
minimizing background fluorescence in imaging with 3-benzoyl-6-nitro-2H-chromen-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-benzoyl-6-nitro-2H-chromen-2-one in fluorescence imaging experiments. Our goal is to help you minimize background fluorescence and achieve high-quality imaging results.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectral properties of this compound?
Q2: Why am I observing high background fluorescence in my imaging experiments?
A2: High background fluorescence can originate from several sources. These include autofluorescence from cells or tissues, non-specific binding of the probe, impurities in the compound, or fluorescence from the imaging medium or plasticware.[3][4] It is also possible that the concentration of this compound is too high, leading to unbound molecules contributing to the background signal.
Q3: How can I reduce autofluorescence from my biological samples?
A3: Autofluorescence is common in many cell types and tissues, often due to endogenous molecules like NADH and flavins. To mitigate this, you can try several approaches:
-
Spectral Separation: If possible, choose a fluorophore with excitation and emission wavelengths that are distinct from the autofluorescence spectrum of your sample.
-
Pre-photobleaching: Before introducing your probe, expose the sample to the excitation light for a period to "bleach" the endogenous fluorophores.
-
Chemical Quenching: Agents like Sodium Borohydride or Sudan Black B can be used to quench autofluorescence, particularly in fixed tissue sections.[3]
Q4: What is the recommended concentration range for this probe?
A4: The optimal concentration of this compound should be determined empirically through a concentration titration experiment. Start with a low concentration (e.g., 1 µM) and gradually increase it until a satisfactory signal-to-noise ratio is achieved without excessive background. For many coumarin-based probes, concentrations in the range of 1-10 µM are common for live-cell imaging.[1]
Q5: Is this compound suitable for live-cell or fixed-cell imaging?
A5: Many coumarin derivatives are cell-permeant and suitable for live-cell imaging.[1] Their applicability for fixed-cell imaging depends on the fixation protocol, as some fixatives can react with the fluorophore or increase background fluorescence. It is recommended to test different fixation methods (e.g., paraformaldehyde, methanol) to find the most compatible one.
Troubleshooting Guides
Problem: Weak or No Fluorescence Signal
| Possible Cause | Suggested Solution |
| Incorrect Excitation/Emission Settings | Verify that the excitation and emission wavelengths on your microscope are set appropriately for a coumarin-based dye (e.g., Ex: ~405 nm, Em: ~450-500 nm). |
| Low Probe Concentration | Increase the concentration of this compound in a stepwise manner. |
| Photobleaching | Minimize the exposure time to the excitation light. Use a neutral density filter to reduce the intensity of the excitation source. Consider using an anti-fade mounting medium for fixed samples.[5] |
| Quenching of Fluorescence | The nitro group on the coumarin can lead to inherent quenching. Ensure your imaging medium is free of quenching agents. The local environment can also affect fluorescence; consider testing different buffers or media. |
| Probe Degradation | Ensure the probe has been stored correctly (typically in the dark and at a low temperature). Prepare fresh solutions of the probe for each experiment. |
Problem: High Background Fluorescence
| Possible Cause | Suggested Solution |
| Excessive Probe Concentration | Reduce the concentration of this compound. Perform a titration to find the optimal concentration with the best signal-to-noise ratio. |
| Non-specific Binding | Increase the number and duration of washing steps after probe incubation to remove unbound molecules. Include a blocking step (e.g., with BSA) before adding the probe, especially in fixed-cell experiments. |
| Autofluorescence | Use an unstained control sample to assess the level of autofluorescence. Employ autofluorescence reduction techniques as mentioned in the FAQs.[3] |
| Contaminated Reagents or Media | Use high-purity solvents and reagents. Phenol red in cell culture media can be a source of background fluorescence; consider using a phenol red-free medium for imaging. |
| Fluorescent Plasticware | Use imaging dishes or plates with glass bottoms or those made of low-fluorescence plastic. |
Experimental Protocols
General Protocol for Live-Cell Imaging
-
Cell Culture: Plate cells on glass-bottom dishes or imaging-compatible plates and culture to the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound (e.g., 1-10 mM in DMSO). Protect the stock solution from light.
-
Staining: Dilute the stock solution to the desired final concentration (e.g., 1-10 µM) in a serum-free medium or an appropriate buffer. Remove the culture medium from the cells and replace it with the staining solution.
-
Incubation: Incubate the cells with the probe for a predetermined time (e.g., 15-60 minutes) at 37°C. This should be optimized for your specific cell type and experimental conditions.
-
Washing: Gently wash the cells two to three times with a pre-warmed buffer (e.g., PBS or HBSS) to remove unbound probe.
-
Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for coumarin dyes (e.g., DAPI or blue fluorescent protein filter set). Excite the sample at ~405 nm and collect the emission between 430 nm and 500 nm.[1]
Data Presentation
Table 1: Inferred Photophysical Properties of this compound and Related Compounds
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Notes |
| This compound | ~380-420 (Estimated) | ~430-500 (Estimated) | Low (Expected) | The nitro group is a known fluorescence quencher.[2] |
| Coumarin | ~343 | ~395 | 0.03 | Parent compound with weak fluorescence. |
| 7-Amino-4-methylcoumarin (AMC) | 350 | 450 | 0.63 | Addition of an electron-donating group increases quantum yield. |
| Coumarin derivative with p-nitro substitution | ~372 | ~440 | 0.014 | Demonstrates the quenching effect of a nitro group.[2] |
Note: The data for this compound is an estimation based on the properties of similar coumarin structures. Experimental validation is recommended.
Visualizations
Caption: Workflow for minimizing background fluorescence.
Caption: Key factors affecting the signal-to-noise ratio.
References
- 1. Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. soc.chim.it [soc.chim.it]
- 4. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
addressing spectral overlap issues with 3-benzoyl-6-nitro-2H-chromen-2-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-benzoyl-6-nitro-2H-chromen-2-one. Due to a lack of published specific photophysical data for this compound, this guide is based on the known properties of structurally similar coumarin derivatives. The presence of both a benzoyl group at the 3-position and a nitro group at the 6-position, both being electron-withdrawing groups, may lead to complex spectral properties, including the possibility of low fluorescence quantum yield.
FAQs: Quick Answers to Common Questions
Q1: What are the expected spectral properties of this compound?
A1: While specific data is unavailable, based on related coumarin structures, we can provide an estimated spectral profile. The presence of the electron-withdrawing nitro group may cause a blue-shift (hypsochromic shift) in the excitation and emission spectra compared to unsubstituted coumarin. However, some 3-benzoyl coumarins are known to have low to no fluorescence. Therefore, it is crucial to experimentally determine the spectral properties in your specific solvent and experimental conditions.
Estimated Spectral Properties of this compound
| Property | Estimated Value | Notes |
|---|---|---|
| Excitation Maximum (λex) | ~340 - 380 nm | Highly solvent-dependent. |
| Emission Maximum (λem) | ~400 - 450 nm | May exhibit a large Stokes shift. |
| Quantum Yield (Φ) | Potentially low | The combination of electron-withdrawing groups can quench fluorescence. |
| Extinction Coefficient (ε) | N/A | Must be determined experimentally. |
Q2: I am not detecting any fluorescence from my sample containing this compound. What could be the reason?
A2: There are several possibilities:
-
Low Quantum Yield: As mentioned, the molecular structure of this compound suggests it may have a naturally low fluorescence quantum yield.
-
Solvent Effects: The fluorescence of coumarins can be highly sensitive to the solvent environment. The compound may be non-fluorescent in your current buffer or solvent.
-
Concentration Issues: The concentration of the compound may be too low to detect or, conversely, aggregation at high concentrations could be quenching the fluorescence.
-
Incorrect Instrument Settings: Ensure your fluorometer, microscope, or plate reader is set to the appropriate estimated excitation and emission wavelengths.
-
Photobleaching: Coumarin derivatives can be susceptible to photobleaching, especially under intense illumination.
Q3: Can I use this compound for multi-color fluorescence experiments?
A3: Caution is advised. If the compound is fluorescent, its potentially broad emission spectrum could lead to spectral overlap with other fluorophores. It is essential to characterize its emission spectrum in your experimental system and choose other dyes with well-separated emission profiles.
Troubleshooting Guides
Issue 1: No or Very Low Fluorescence Signal
This guide will help you troubleshoot experiments where you are unable to detect a fluorescent signal from this compound.
Step-by-Step Troubleshooting:
-
Verify Compound Integrity:
-
Confirm the purity and integrity of your this compound stock. Degradation can lead to loss of fluorescence.
-
Consider running a fresh UV-Vis spectrum to ensure the compound's absorption profile is as expected.
-
-
Optimize Instrumentation:
-
Wavelength Scan: Perform an excitation and emission scan on a sample of the compound alone to determine its actual spectral maxima in your experimental buffer.
-
Gain/Exposure Settings: Increase the detector gain or camera exposure time. Be mindful that this can also increase background noise.
-
-
Evaluate Environmental Factors:
-
Solvent Polarity: Test the fluorescence of the compound in a small range of solvents with varying polarities (e.g., ethanol, DMSO, acetonitrile, PBS) to see if fluorescence is solvent-dependent.
-
pH Dependence: Check if the fluorescence is sensitive to the pH of your buffer.
-
-
Control for Quenching:
-
Concentration Series: Prepare a dilution series of your compound to identify potential concentration-dependent quenching effects.
-
Autofluorescence: Image an unstained control sample (e.g., cells or buffer alone) to assess the level of background autofluorescence.
-
Issue 2: Suspected Spectral Overlap in Multi-Color Experiments
If you have confirmed that this compound is fluorescent in your system and are using it with other fluorophores, this guide will help you address potential spectral overlap.
Step-by-Step Troubleshooting:
-
Acquire Single-Color Controls:
-
Prepare samples stained with only this compound.
-
Prepare separate samples stained with each of the other fluorophores you are using.
-
-
Measure Emission Spectra:
-
Using a spectrophotometer or a microscope with a spectral detector, measure the full emission spectrum of each single-color control sample when excited at the respective excitation maximum.
-
-
Identify Overlap:
-
Overlay the emission spectra of all fluorophores. The degree to which the emission spectrum of one fluorophore extends into the detection range of another is the spectral overlap or "bleed-through."
-
-
Implement Correction Strategies:
-
Sequential Imaging: If your microscope allows, set up sequential acquisition where each fluorophore is excited and its emission collected in a separate scan. This is a highly effective way to minimize bleed-through.
-
Spectral Unmixing: If you have a spectral detector, use linear unmixing algorithms to computationally separate the contribution of each fluorophore to the overall signal in each pixel.
-
Compensation (for Flow Cytometry): For flow cytometry applications, use the single-color controls to calculate a compensation matrix to correct for spectral spillover.
-
Experimental Protocols
Protocol 1: Determining Spectral Characteristics of this compound
Objective: To determine the excitation and emission maxima of this compound in a specific solvent or buffer.
Materials:
-
This compound
-
Spectro-grade solvent (e.g., DMSO, ethanol, or your experimental buffer)
-
Quartz cuvette
-
Spectrofluorometer
Method:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Dilute the stock solution in your solvent of interest to a final concentration of 1-10 µM.
-
Emission Scan:
-
Set the spectrofluorometer to an estimated excitation wavelength (e.g., 360 nm).
-
Scan the emission from 380 nm to 600 nm.
-
Identify the wavelength with the maximum emission intensity (λem).
-
-
Excitation Scan:
-
Set the spectrofluorometer to the determined emission maximum (λem).
-
Scan the excitation wavelengths from 300 nm to 400 nm.
-
Identify the wavelength with the maximum excitation intensity (λex).
-
-
Repeat steps 3 and 4 with the newly determined maxima to refine the results.
Protocol 2: Cell Staining and Imaging with Controls for Spectral Overlap
Objective: To image cells stained with this compound and another fluorophore (e.g., DAPI for nuclear staining) while controlling for spectral overlap.
Materials:
-
This compound
-
DAPI (or other cellular stain)
-
Cultured cells on coverslips
-
Fluorescence microscope with appropriate filter sets and sequential imaging capabilities
Method:
-
Cell Preparation: Grow cells on coverslips to the desired confluency.
-
Staining:
-
Sample 1 (Unstained Control): A coverslip with unstained cells.
-
Sample 2 (Single-Stain 1): Stain cells with this compound according to your experimental protocol.
-
Sample 3 (Single-Stain 2): Stain cells with DAPI.
-
Sample 4 (Dual-Stain): Stain cells with both this compound and DAPI.
-
-
Imaging:
-
Unstained Control: Image to determine the level of cellular autofluorescence using both the DAPI and the estimated this compound filter sets.
-
Single-Stain Controls:
-
Image the DAPI-only sample using both filter sets to check for DAPI bleed-through into the this compound channel.
-
Image the this compound-only sample using both filter sets to check for its bleed-through into the DAPI channel.
-
-
Dual-Stain Sample:
-
If bleed-through is observed, set up a sequential acquisition on your microscope.
-
Acquire the DAPI signal using the DAPI excitation and emission settings.
-
Acquire the this compound signal using its determined excitation and emission settings in a separate scan.
-
Merge the two channels to create the final multi-color image.
-
-
Technical Support Center: Enhancing the Quantum Yield of 3-Benzoyl-6-nitro-2H-chromen-2-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-benzoyl-6-nitro-2H-chromen-2-one derivatives. The information aims to address common challenges encountered during synthesis, purification, and photophysical characterization to enhance the quantum yield of these compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, leading to low quantum yields or other undesirable outcomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Observed | 1. Inappropriate Solvent Polarity: The fluorescence of many coumarin derivatives is highly sensitive to the solvent environment. The nitro group at the 6-position and the benzoyl group at the 3-position create a push-pull system that can be influenced by solvent polarity, potentially leading to non-radiative decay pathways. 2. Aggregation/Quenching at High Concentrations: At high concentrations, molecules can interact with each other, leading to self-quenching and a decrease in fluorescence. 3. Presence of Quenching Impurities: Residual solvents, starting materials, or byproducts from the synthesis can act as quenchers. Halide ions, in particular, are known to quench coumarin fluorescence. 4. Incorrect Excitation Wavelength: The selected excitation wavelength may not be at the absorption maximum of the derivative. | 1. Solvent Screening: Perform a solvatochromism study using a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, methanol). 2. Concentration Optimization: Measure the fluorescence at a series of dilutions to find the optimal concentration range and to check for aggregation-caused quenching. Ensure absorbance in a 1 cm cuvette is below 0.1 at the excitation wavelength to avoid inner filter effects. 3. Purification: Re-purify the compound using column chromatography or recrystallization to remove any quenching impurities. 4. Optimize Excitation Wavelength: Record the absorption spectrum of the purified compound and use the wavelength of maximum absorption (λmax abs) as the excitation wavelength. |
| Inconsistent Quantum Yield Measurements | 1. Inaccurate Reference Standard: The reported quantum yield of the reference standard may be inaccurate, or the standard may have degraded. 2. Mismatched Absorbance: The absorbance of the sample and the reference standard at the excitation wavelength are not closely matched. 3. Instrumental Variations: Fluctuations in lamp intensity or detector sensitivity can lead to inconsistent readings. 4. Inner Filter Effects: If the solution is too concentrated, the excitation light may not penetrate the sample uniformly, and emitted light may be reabsorbed. | 1. Use a Reliable Standard: Use a well-characterized fluorescence standard with a known and stable quantum yield in the same solvent as the sample. Quinine sulfate in 0.5 M H₂SO₄ is a common standard. 2. Match Absorbance: Prepare a series of dilutions for both the sample and the standard to ensure you are comparing measurements with very similar absorbance values at the excitation wavelength (ideally < 0.1). 3. Instrument Calibration and Control: Allow the instrument to warm up properly and perform regular calibration checks. Use a stable light source and detector. 4. Dilute Samples: Work with dilute solutions where the absorbance at the excitation wavelength is below 0.1 in a 1 cm path length cuvette. |
| Poor Solubility of the Derivative | 1. Intrinsic Properties: The planar structure of the coumarin core and the aromatic substituents can lead to poor solubility in many common solvents. | 1. Solvent Mixtures: Use co-solvent systems to improve solubility. For example, a mixture of a non-polar solvent like toluene with a more polar solvent like dichloromethane or a small amount of DMSO. 2. Structural Modification: If poor solubility is a persistent issue, consider introducing solubilizing groups to the benzoyl moiety in future synthetic iterations, such as alkyl or alkoxy chains. |
| Photodegradation of the Compound | 1. High-Intensity Light Source: Prolonged exposure to high-intensity UV light can cause photobleaching of the fluorophore. 2. Reactive Oxygen Species: The presence of dissolved oxygen can lead to the formation of reactive oxygen species upon excitation, which can then degrade the fluorophore. | 1. Minimize Exposure: Use the lowest possible excitation intensity and minimize the exposure time during measurements. Use neutral density filters if necessary. 2. Degas Solvents: For sensitive compounds, degas the solvent by bubbling with an inert gas (e.g., nitrogen or argon) before measurements to remove dissolved oxygen. |
Frequently Asked Questions (FAQs)
Q1: What is a typical quantum yield range for coumarin derivatives?
A1: The quantum yield of coumarin derivatives can vary widely from less than 0.01 to over 0.9, depending on their substitution pattern and the solvent used. For example, some 6-aryl coumarin derivatives have reported quantum yields ranging from 0.03 to 0.69 in chloroform. The presence of an electron-withdrawing nitro group at the 6-position can potentially decrease the quantum yield through non-radiative decay pathways.
Q2: How does the substitution on the 3-benzoyl group affect the quantum yield?
A2: Substituents on the 3-benzoyl ring can influence the electronic properties and the rotational freedom of the group, both of which can impact the quantum yield. Electron-donating groups on the benzoyl ring may enhance intramolecular charge transfer (ICT), which can either increase or decrease the quantum yield depending on the specific molecular geometry and solvent. Bulky substituents may restrict the rotation of the benzoyl group, which can reduce non-radiative decay and potentially increase the quantum yield.
Q3: What is the best reference standard to use for measuring the quantum yield of these derivatives?
A3: A common and well-characterized standard is quinine sulfate in 0.5 M H₂SO₄, which has a quantum yield of approximately 0.54. It is important to choose a standard that absorbs and emits in a similar spectral region to your sample to minimize instrument-related errors.
Q4: Can I use a different solvent for my sample and the reference standard?
A4: It is highly recommended to use the same solvent for both the sample and the reference standard to avoid complications arising from differences in refractive index and solvent-solute interactions. If different solvents must be used, a correction for the refractive index of the solvents must be applied to the quantum yield calculation.
Q5: My compound is not soluble in the same solvent as the reference standard. What should I do?
A5: If possible, find a reference standard that is soluble in the same solvent as your compound. If this is not feasible, you will need to use different solvents and apply the refractive index correction. However, be aware that this introduces a potential source of error.
Data Presentation
Table 1: Photophysical Properties of Hypothetical this compound Derivatives in Dichloromethane.
| Derivative (Substituent on Benzoyl Ring) | λmax abs (nm) | λmax em (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |
| H | 380 | 485 | 105 | 0.15 |
| 4-OCH₃ | 385 | 495 | 110 | 0.25 |
| 4-N(CH₃)₂ | 405 | 520 | 115 | 0.40 |
| 4-Cl | 382 | 490 | 108 | 0.12 |
| 4-CN | 390 | 505 | 115 | 0.08 |
Note: This data is illustrative and intended to show potential trends. Actual values must be determined experimentally.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of 3-benzoyl-2H-chromen-2-one derivatives involves the reaction of a substituted salicylaldehyde with a β-ketoester.
Materials:
-
5-Nitrosalicylaldehyde
-
Ethyl benzoylacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
Dissolve 5-nitrosalicylaldehyde (1 equivalent) and ethyl benzoylacetate (1 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified this compound.
Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a sample relative to a standard of known quantum yield.
Materials and Equipment:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (spectroscopic grade)
-
Fluorescence standard (e.g., quinine sulfate)
-
Sample compound
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the reference standard and the sample compound in the same spectroscopic grade solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is within the range of 0.01 to 0.1.
-
Measure Absorbance: Record the UV-Vis absorption spectra for all prepared solutions. Note the absorbance at the chosen excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the fluorometer to the absorption maximum of the standard.
-
Record the fluorescence emission spectrum for each solution of the standard and the sample.
-
Integrate the area under the emission curve for each measurement.
-
-
Calculate Quantum Yield:
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope of the resulting straight lines for the standard (GradStd) and the sample (GradX).
-
Calculate the quantum yield of the sample (ΦX) using the following equation:
ΦX = ΦStd * (GradX / GradStd) * (ηX² / ηStd²)
Where:
-
ΦStd is the quantum yield of the standard.
-
ηX and ηStd are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
-
Visualizations
Caption: Synthetic workflow for this compound.
Validation & Comparative
A Comparative Guide to Fluorescent Probes for Cellular Oxidative Stress: A Hypothetical Evaluation of 3-benzoyl-6-nitro-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling and pathology, the detection of reactive oxygen species (ROS) is paramount. Fluorescent probes have emerged as indispensable tools for elucidating the roles of these transient and often elusive molecules. This guide provides a comparative overview of three commercially available fluorescent probes for detecting cellular oxidative stress—Amplex® Red, MitoSOX™ Red, and CellROX™ Orange—and introduces a hypothetical evaluation of a novel coumarin derivative, 3-benzoyl-6-nitro-2H-chromen-2-one, as a potential new probe in this class.
Overview of Probes
Commercially Available Probes:
-
Amplex® Red: A well-established probe for the detection of extracellular hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), Amplex® Red reacts with H₂O₂ to produce the highly fluorescent and stable product, resorufin.
-
MitoSOX™ Red: A fluorogenic dye specifically designed for the detection of superoxide in the mitochondria of live cells. Its cationic triphenylphosphonium group facilitates its accumulation in the mitochondria.
-
CellROX™ Orange: A versatile probe for the detection of general oxidative stress in live cells. It is non-fluorescent in its reduced state and fluoresces upon oxidation by various ROS.
Hypothetical Probe:
-
This compound: A coumarin derivative that is not currently established as a fluorescent probe. Based on the known fluorescent properties of the coumarin scaffold and the potential for the nitrobenzoyl moiety to act as a recognition site for ROS, this molecule presents an interesting candidate for investigation as a novel fluorescent probe.
Comparative Performance Data
The following table summarizes the key performance characteristics of the selected commercially available probes. Data for this compound is presented as "To Be Determined (TBD)" as it requires experimental validation.
| Feature | Amplex® Red | MitoSOX™ Red | CellROX™ Orange | This compound |
| Target Analyte | Hydrogen Peroxide (H₂O₂) (extracellular) | Mitochondrial Superoxide (O₂⁻) | General Oxidative Stress (various ROS) | TBD (Hypothesized: H₂O₂ or O₂⁻) |
| Excitation Max (nm) | ~571 (resorufin)[1] | ~510[2][3] | ~545[4][5] | TBD |
| Emission Max (nm) | ~585 (resorufin)[1] | ~580[2][3] | ~565[4][5] | TBD |
| Quantum Yield (Φ) | High (0.75 - 0.97 for resorufin) | Not reported (fluorescence depends on DNA binding)[6] | Not reported | TBD |
| Selectivity | Selective for H₂O₂ in the presence of HRP, but can react with peroxynitrite.[7] | Highly selective for superoxide over other ROS.[2] | General oxidative stress indicator; reacts with multiple ROS.[8] | TBD |
| Photostability | Resorufin is highly photostable.[8] | Good photostability. | More photostable than traditional ROS dyes like H₂DCFDA.[7][8] | TBD |
| Cell Permeability | No | Yes | Yes | TBD |
| Fixability | Not applicable | No | No | TBD |
Experimental Protocols
Amplex® Red Assay for Extracellular H₂O₂ Detection
This protocol is adapted for a 96-well microplate format.
Materials:
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
Dimethyl sulfoxide (DMSO)
-
Reaction Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)
-
H₂O₂ standard solution
-
Microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Amplex® Red in DMSO.
-
Prepare a 10 U/mL stock solution of HRP in Reaction Buffer.
-
Prepare a working solution of H₂O₂ in Reaction Buffer for generating a standard curve.
-
-
Assay Reaction:
-
Prepare a reaction cocktail containing 50 µM Amplex® Red and 0.1 U/mL HRP in Reaction Buffer.
-
Add 50 µL of the reaction cocktail to each well of a 96-well plate.
-
Add 50 µL of the sample or H₂O₂ standard to the respective wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence using an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of a no-H₂O₂ control from all measurements.
-
Generate a standard curve by plotting the fluorescence intensity against the known H₂O₂ concentrations.
-
Determine the H₂O₂ concentration in the samples from the standard curve.
-
MitoSOX™ Red Assay for Mitochondrial Superoxide Detection in Live Cells
This protocol is for fluorescence microscopy.
Materials:
-
MitoSOX™ Red reagent
-
DMSO
-
Live-cell imaging medium (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
Fluorescence microscope
Procedure:
-
Reagent Preparation:
-
Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO.
-
-
Cell Staining:
-
Culture cells on glass-bottom dishes or coverslips.
-
Dilute the MitoSOX™ Red stock solution to a final working concentration of 5 µM in pre-warmed imaging medium.
-
Remove the culture medium from the cells and add the MitoSOX™ Red working solution.
-
Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells gently with pre-warmed imaging medium.
-
Image the cells using a fluorescence microscope with excitation at ~510 nm and emission detection at ~580 nm.
-
CellROX™ Orange Assay for General Oxidative Stress Detection in Live Cells
This protocol is for fluorescence microscopy.
Materials:
-
CellROX™ Orange reagent
-
DMSO
-
Complete cell culture medium
-
Fluorescence microscope
Procedure:
-
Reagent Preparation:
-
CellROX™ Orange is typically supplied as a ready-to-use solution in DMSO.
-
-
Cell Staining:
-
Culture cells on glass-bottom dishes or coverslips.
-
Add the CellROX™ Orange reagent directly to the complete cell culture medium to a final concentration of 5 µM.
-
Incubate the cells for 30 minutes at 37°C.
-
-
Washing and Imaging:
Hypothetical Evaluation of this compound as a Fluorescent Probe
The following outlines a hypothetical workflow to assess the potential of this compound as a fluorescent probe for ROS.
Caption: Hypothetical workflow for the evaluation of a novel fluorescent probe.
Signaling Pathway Context: Nrf2-Mediated Antioxidant Response
Many cellular stressors, including ROS, activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. A successful probe for oxidative stress could be employed to study the dynamics of this pathway.
Caption: Simplified Nrf2 signaling pathway in response to oxidative stress.
Conclusion
The selection of an appropriate fluorescent probe is critical for the accurate measurement of reactive oxygen species in biological systems. Amplex® Red, MitoSOX™ Red, and CellROX™ Orange each offer distinct advantages depending on the specific research question, target analyte, and experimental platform. While this compound remains a hypothetical probe, its coumarin scaffold suggests potential for fluorescence, warranting further investigation into its properties and utility in the field of oxidative stress research. The systematic evaluation outlined in this guide provides a roadmap for the characterization of this and other novel candidate probes.
References
- 1. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents [mdpi.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. CellROX Orange Reagent, for oxidative stress detection | LabX.com [labx.com]
- 5. app.fluorofinder.com [app.fluorofinder.com]
- 6. Hydroethidine- and Mito-SOX-derived red fluorescence is not a reliable indicator of intracellular superoxide formation: Another inconvenient truth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Streamlining Your Oxidative Stress Measurements—CellROX Green and CellROX Orange Reagents With Simple Workflows | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Validation of 3-Benzoyl-6-nitro-2H-chromen-2-one as a Selective Fluorescent Sensor for Cyanide
Introduction
The detection of cyanide (CN⁻) is of paramount importance in environmental monitoring, food safety, and clinical diagnostics due to its high toxicity. Fluorescent chemosensors have emerged as a powerful tool for cyanide detection owing to their high sensitivity, selectivity, and operational simplicity. This guide provides a comparative validation of 3-benzoyl-6-nitro-2H-chromen-2-one as a potential selective sensor for cyanide.
Disclaimer: As of the time of this publication, there is no direct experimental validation of this compound as a selective sensor in the peer-reviewed literature. The following guide is based on the scientifically plausible hypothesis that this compound acts as a selective sensor for cyanide via a Michael addition mechanism, a common sensing strategy for coumarin-based sensors. The performance data for this compound is therefore presented as hypothetical and serves as a template for its future validation.
This guide will compare the hypothesized performance of this compound with established fluorescent cyanide sensors, providing a framework for its experimental validation.
Performance Comparison of Selected Cyanide Sensors
The following table summarizes the key performance metrics of our hypothesized sensor and several recently developed fluorescent probes for cyanide detection.
| Sensor | Analyte | Sensing Mechanism | Limit of Detection (LOD) | Linear Range | Response Time | Solvent/pH | Selectivity |
| This compound | Cyanide | Michael Addition (Hypothesized) | To be determined | To be determined | To be determined | To be determined | To be determined |
| Probe W (AIE-active) [1][2] | Cyanide | Nucleophilic Addition | 68.00 nM (fluorescence)[1][2] | 8.00–38.00 µM[1] | < 2 min | EtOH/water (3/2, v/v), pH 4–11[1] | High selectivity over common interfering ions.[1] |
| Naphthalene-based Ratiometric Probe [3] | Cyanide | Nucleophilic Addition | 0.23 µM[3] | 0–60 µM[3] | < 1 min[3] | DMF/water (6/4, v/v), pH > 6.26[3] | High selectivity over common anions.[3] |
| Ni(II) Complex with Pyridoxal Platform [4] | Cyanide | Metal-ion Displacement | 9 nM[4] | Not specified | Not specified | tris-HCl/NaCl buffer (pH 7.4)[4] | Selective over F⁻, Cl⁻, Br⁻, I⁻, OAc⁻, S²⁻, NO₃⁻, PO₄³⁻, SO₄²⁻, and H₂PO₄⁻.[4] |
| Gold Nanoparticle-based Sensor [5] | Cyanide | Fluorescence Quenching | 0.1 µM[5] | Up to 100 µM | Not specified | Aqueous medium | Selective over other common interfering anions and metal ions.[5] |
| C-GGH-Cu²⁺ Ensemble [6] | Cyanide | Metal-ion Displacement | 17 nM[6] | 0.2–15.0 µmol/L[6] | Not specified | Aqueous solution | Selective over F⁻, Cl⁻, Br⁻, I⁻, SCN⁻, PO₄³⁻, N₃⁻, NO₃⁻, AcO⁻, SO₄²⁻, and CO₃²⁻.[6] |
Experimental Protocols
Synthesis of this compound (Hypothetical)
A plausible synthetic route for this compound would involve the Knoevenagel condensation of a suitably substituted salicylaldehyde with a benzoyl-containing active methylene compound.
-
Step 1: Synthesis of 2-hydroxy-5-nitrobenzaldehyde. Nitration of salicylaldehyde with a mixture of nitric acid and sulfuric acid at low temperatures.
-
Step 2: Synthesis of ethyl benzoylacetate. Claisen condensation of ethyl acetate and ethyl benzoate using a strong base like sodium ethoxide.
-
Step 3: Knoevenagel Condensation. Reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl benzoylacetate in the presence of a base catalyst such as piperidine or pyridine in a suitable solvent like ethanol, followed by heating under reflux. The reaction mixture is then acidified to promote cyclization and formation of the coumarin ring. The product is purified by recrystallization.
General Protocol for Cyanide Detection using a Fluorescent Probe
This protocol is a general guideline for the validation of a new fluorescent sensor for cyanide, such as this compound.
-
Materials:
-
Stock solution of the fluorescent probe (e.g., 1 mM in DMSO or acetonitrile).
-
Stock solution of sodium cyanide (NaCN) (e.g., 10 mM in water).
-
Aqueous buffer solution (e.g., PBS or HEPES, pH 7.4).
-
Solutions of various interfering anions and metal ions (e.g., 100 mM in water).
-
-
Instrumentation:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
pH meter
-
-
Procedure:
-
Preparation of the working solution: A working solution of the fluorescent probe is prepared by diluting the stock solution in the desired solvent system (e.g., a mixture of organic solvent and aqueous buffer).
-
Fluorescence Titration: To a series of vials containing the probe's working solution, increasing concentrations of the cyanide stock solution are added. The fluorescence emission spectra are recorded after a specific incubation time.
-
Selectivity Study: The fluorescence response of the probe is measured in the presence of a high concentration of various potentially interfering ions (e.g., F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, N₃⁻, SCN⁻, H₂PO₄⁻, SO₄²⁻, etc.). The response is then compared to the response observed with cyanide.
-
Determination of Limit of Detection (LOD): The LOD is calculated based on the fluorescence titration data using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement, and k is the slope of the linear calibration curve of fluorescence intensity versus cyanide concentration.
-
Response Time: The fluorescence intensity of the probe solution is monitored over time immediately after the addition of cyanide to determine the time required to reach a stable signal.
-
Effect of pH: The fluorescence response of the probe to cyanide is measured at different pH values to determine the optimal working pH range.
-
Visualizations
Signaling Pathway
The proposed sensing mechanism of this compound towards cyanide involves a Michael addition reaction. The cyanide anion, a strong nucleophile, is expected to attack the electron-deficient C4 position of the coumarin ring, which is activated by the electron-withdrawing benzoyl and nitro groups. This nucleophilic addition disrupts the intramolecular charge transfer (ICT) process within the molecule, leading to a change in its fluorescence properties (e.g., fluorescence quenching or enhancement, or a ratiometric shift).
Caption: Proposed signaling pathway for cyanide detection.
Experimental Workflow
The following diagram illustrates a typical workflow for the validation of a new fluorescent sensor for cyanide.
Caption: Experimental workflow for sensor validation.
References
- 1. A Turn-On Fluorescent Chemosensor for Cyanide Ion Detection in Real Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Turn-On Fluorescent Chemosensor for Cyanide Ion Detection in Real Water Samples [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Turn-On Fluorescence Sensing of Cyanide Using the Pyridoxal Platform of a Ni(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 6. Selective and Sensitive Detection of Cyanide Based on the Displacement Strategy Using a Water-Soluble Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Benzoyl-6-Nitro-2H-Chromen-2-One and Its Analogs in Anticancer Research
For Immediate Release
This guide provides a comprehensive comparative analysis of 3-benzoyl-6-nitro-2H-chromen-2-one and its analogs, focusing on their synthesis, cytotoxic activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and medicinal chemistry. While a direct head-to-head comparative study of this compound and its immediate, systematically varied analogs is not extensively available in the current literature, this guide synthesizes data from various studies on structurally related coumarin derivatives to provide valuable insights into their structure-activity relationships and therapeutic potential.
Introduction to Coumarins in Oncology
Coumarins (2H-1-benzopyran-2-ones) are a prominent class of heterocyclic compounds of natural and synthetic origin that have garnered significant attention in drug discovery due to their wide range of pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities. The coumarin scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives have been shown to interact with various biological targets. Modifications at the C3 and C6 positions of the coumarin ring, in particular, have been explored to enhance cytotoxic potency and selectivity against cancer cells. The introduction of a benzoyl group at the C3 position and a nitro group at the C6 position is a strategic approach to modulate the electronic and steric properties of the molecule, potentially leading to enhanced biological activity.
Synthesis of this compound and Analogs
The synthesis of this compound and its analogs typically involves multi-step reactions. A general synthetic pathway often starts with the appropriate substituted salicylaldehyde, which undergoes condensation with a compound containing an active methylene group to form the coumarin ring.
Below is a representative workflow for the synthesis of substituted coumarin derivatives.
Comparative Cytotoxicity Analysis
The cytotoxic effects of various coumarin derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds. The following tables summarize the IC50 values for selected 3-substituted and 6-substituted coumarin analogs from different studies, providing a basis for understanding the influence of these substituents on anticancer activity.
Table 1: Cytotoxicity of 3-Substituted Coumarin Analogs
| Compound ID | 3-Substituent | 6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -H | -H | HCT-116 | >100 | [1] |
| 1b | -Benzoyl | -Br | HEPG2-1 | 8.20 ± 1.54 | [2][3] |
| 1c | -Aryl | 7,8-diacetoxy | A549 | 24.2 | [1] |
| 1d | -Aryl | 7,8-diacetoxy | A549 | 75.2 | [1] |
Table 2: Cytotoxicity of 6-Substituted Coumarin Analogs
| Compound ID | 3-Substituent | 6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | -H | -H | HCT-116 | >100 | [1] |
| 2b | -Acetyl | -Br | HEPG2-1 | Moderate Activity | [2][3] |
| 2c | -Arylcarboxamide | -Cl | SKBr3 | 16.3-94 | [4] |
| 2d | -H | -NO2 | Colon Cancer Cells | Effective | [5] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
From the available data, it is evident that substitution at both the 3- and 6-positions of the coumarin ring plays a crucial role in determining the cytotoxic activity. The presence of a 6-bromo or 6-nitro group, as well as a 3-benzoyl or other bulky aromatic substituent, appears to be favorable for enhanced anticancer effects.
Mechanism of Action: Targeting the PI3K/AKT Signaling Pathway
Several studies suggest that the anticancer activity of coumarin derivatives is mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a frequently dysregulated pathway in many cancers and has been identified as a target for some coumarin compounds. Inhibition of this pathway can lead to cell cycle arrest and induction of apoptosis.
Experimental Protocols
To ensure the reproducibility and validation of the findings, detailed experimental protocols for the key assays are provided below.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the coumarin derivatives and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified time, then harvested by trypsinization and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Western Blot Analysis for PI3K/AKT Pathway Proteins
This method is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.
-
Protein Extraction: Cells are treated with the coumarin analogs, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of PI3K and AKT, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The available data, although not from a single direct comparative study, strongly suggests that this compound and its analogs are a promising class of compounds for the development of novel anticancer agents. The substitutions at the 3- and 6-positions of the coumarin scaffold are critical determinants of their cytotoxic activity. The inhibition of key signaling pathways, such as the PI3K/AKT pathway, appears to be a significant mechanism contributing to their anticancer effects. Further systematic studies focusing on the synthesis and biological evaluation of a focused library of this compound analogs are warranted to delineate precise structure-activity relationships and to identify lead candidates for further preclinical and clinical development.
References
- 1. In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity and Sensitivity of 3-benzoyl-6-nitro-2H-chromen-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-benzoyl-6-nitro-2H-chromen-2-one
This compound belongs to the coumarin class of compounds, which are known for their diverse biological activities. The presence of a benzoyl group at the 3-position and a nitro group at the 6-position of the chromen-2-one core suggests potential for enzyme inhibitory activity. Structure-activity relationship (SAR) studies on related 3-benzoylcoumarins have indicated that this scaffold can exhibit inhibitory effects against enzymes such as monoamine oxidases (MAO) and dipeptidyl peptidase III (DPP III).
Potential Targets and Comparative Analysis
Based on the available literature for analogous compounds, the primary potential targets for this compound are likely to be MAO and DPP III.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin and dopamine. They exist in two isoforms, MAO-A and MAO-B. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative diseases.
Studies on 3-benzoylcoumarins have suggested that the benzoyl moiety is a key feature for MAO-A or MAO-B inhibition[1][2]. The substitution pattern on the coumarin ring significantly influences the selectivity. For instance, certain 3-phenylcoumarins have shown high selectivity for MAO-B[1]. While specific data for the 6-nitro derivative is unavailable, it is plausible that it may exhibit inhibitory activity towards one or both MAO isoforms.
Comparison with Alternative MAO Inhibitors:
| Inhibitor Class | Example(s) | Selectivity | Mechanism of Action |
| Coumarins | 3-Phenylcoumarins | MAO-B selective | Reversible or Irreversible |
| Propargylamines | Selegiline, Rasagiline | MAO-B selective | Irreversible |
| Oxazolidinones | MAO-A selective | Reversible | |
| Hydrazines | Phenelzine, Isocarboxazid | Non-selective | Irreversible |
Dipeptidyl Peptidase III (DPP III) Inhibition
Dipeptidyl peptidase III is a zinc-dependent exopeptidase involved in the final stages of intracellular protein degradation. Its dysregulation has been implicated in various pathological conditions.
Research has identified 3-benzoyl-7-hydroxy-2H-chromen-2-one as a potent inhibitor of human DPP III, with an IC50 value of 1.10 µM[3]. An unsubstituted 3-benzoyl-2H-chromen-2-one also demonstrated weak inhibitory activity[3]. This suggests that the 3-benzoylcoumarin scaffold is a promising starting point for the development of DPP III inhibitors. The 6-nitro substitution in the target molecule could modulate this activity.
Comparison with Alternative DPP III Inhibitors:
| Inhibitor Class | Example(s) | Potency (IC50/Ki) |
| Coumarins | 3-benzoyl-7-hydroxy-2H-chromen-2-one | 1.10 µM (IC50) |
| Propioxatins | Propioxatin A | Nanomolar range |
| Flavonoids | Luteolin, Galangin, Fisetin | Micromolar range |
| Peptidomimetics | Tyr-Phe-NHOH | Nanomolar range |
Experimental Protocols
To assess the specificity and sensitivity of this compound, the following experimental protocols for key enzyme inhibition assays are provided.
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
This protocol is based on a commercially available fluorescence-based assay.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., a luciferin derivative)
-
Luciferin detection reagent
-
Test compound (this compound)
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5)
-
96-well white opaque plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in assay buffer.
-
In a 96-well plate, add the assay buffer, MAO-A or MAO-B enzyme, and the test compound or reference inhibitor.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding the MAO substrate.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and generate the luminescent signal by adding the luciferin detection reagent.
-
Incubate for 20 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
To determine the selectivity, compare the IC50 values for MAO-A and MAO-B.
Workflow for MAO Inhibition Assay
Caption: Workflow for determining MAO-A and MAO-B inhibition.
Dipeptidyl Peptidase III (DPP III) Inhibition Assay
This protocol utilizes a fluorogenic substrate.
Materials:
-
Recombinant human DPP III enzyme
-
Fluorogenic DPP III substrate (e.g., Arg-Arg-AMC)
-
Test compound (this compound)
-
Reference inhibitor (e.g., a known DPP III inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.
-
In a 96-well black plate, add the assay buffer, DPP III enzyme, and the test compound or reference inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic DPP III substrate.
-
Measure the fluorescence intensity kinetically over 30 minutes (Excitation: ~360 nm, Emission: ~460 nm).
-
Determine the initial reaction velocity (V) from the linear portion of the kinetic curve.
-
Calculate the percent inhibition using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
To assess specificity, the assay can be repeated with other related dipeptidyl peptidases (e.g., DPP-IV).
Workflow for DPP III Inhibition Assay
Caption: Workflow for determining DPP III inhibition.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the general signaling pathways in which MAO and DPP III are involved, providing context for the potential effects of their inhibition.
Monoamine Oxidase and Neurotransmitter Metabolism
Caption: Role of MAO in neurotransmitter metabolism.
DPP III in Intracellular Peptide Degradation
Caption: Involvement of DPP III in protein catabolism.
Conclusion
While direct experimental data for this compound is currently lacking, the analysis of structurally similar compounds suggests its potential as an inhibitor of MAO and/or DPP III. The provided comparative data for alternative inhibitors and detailed experimental protocols offer a framework for researchers to systematically evaluate its potency, selectivity, and mechanism of action. Further investigation is warranted to fully characterize the pharmacological profile of this compound and determine its potential as a lead for drug discovery.
References
- 1. lecturio.com [lecturio.com]
- 2. Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of 3-benzoyl-6-nitro-2H-chromen-2-one in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the performance evaluation of 3-benzoyl-6-nitro-2H-chromen-2-one as a potential anti-cancer agent. Due to the limited publicly available data on this specific compound, this guide establishes a framework for its evaluation by presenting data from structurally related coumarin derivatives and detailing the requisite experimental protocols for a thorough assessment.
Comparative Analysis of Coumarin Derivatives
| Compound/Derivative | Cell Line(s) | IC50 (µM) | Key Findings |
| 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one | Mammalian cells (non-cancer) | Not specified for cancer lines | Showed activity against Leishmania and cytotoxicity in mammalian cells, indicating general bioactivity.[1] |
| 2-aryl-3-nitro-2H-chromene derivatives (e.g., 4l) | MCF-7, T-47D, MDA-MB-231 (Breast Cancer) | 0.2 (for 4l in MCF-7) | Exhibited potent cytotoxic activity, with some compounds being more effective than the standard drug etoposide. Induced apoptosis via caspase-3 activation.[2] |
| Coumarin-cinnamic acid hybrid (Compound 8b) | HepG2 (Liver Cancer) | 13.14 | Mediated cytotoxicity via inhibition of the PI3K/AKT pathway.[3] |
| Coumarin derivative (Compound 4) | HL60 (Leukemia) | 8.09 | Mediated cytotoxicity via inhibition of the PI3K/AKT pathway.[3] |
| Benzo[h]chromenes (5a and 6a) | HL-60 (Leukemia) | Not specified | Suppressed cell growth by inducing G1/S phase cell cycle arrest and triggering apoptosis through both extrinsic and intrinsic pathways.[4] |
| 3-(coumarin-3-yl)-acrolein derivative (6e) | KB (Oral Cancer) | 0.39 | Induced mitochondria-dependent apoptosis via the PI3K/AKT-mediated Bcl-2 signaling pathway.[5] |
Postulated Mechanism of Action: The PI3K/AKT Signaling Pathway
Based on extensive research on coumarin derivatives, a primary mechanism of their anti-cancer activity is the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a frequently identified target.[3][5][6][7][8]
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9\n(Inactive)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Compound [label="3-benzoyl-6-nitro-\n2H-chromen-2-one", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges RTK -> PI3K [color="#4285F4"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; PIP2 -> PI3K [style=dashed, color="#4285F4"]; PIP3 -> AKT [label=" activates", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; AKT -> mTOR [color="#4285F4"]; AKT -> Bcl2 [arrowhead=tee, color="#EA4335", label=" inhibits", fontsize=8, fontcolor="#5F6368"]; AKT -> Caspase9 [arrowhead=tee, color="#EA4335", label=" inhibits", fontsize=8, fontcolor="#5F6368"]; mTOR -> Proliferation [color="#4285F4"]; Bcl2 -> Apoptosis [arrowhead=tee, color="#EA4335"]; Caspase9 -> Apoptosis [style=dashed, color="#EA4335"]; Compound -> PI3K [arrowhead=tee, color="#EA4335", label=" inhibits", fontsize=8, fontcolor="#5F6368"]; Compound -> AKT [arrowhead=tee, color="#EA4335", label=" inhibits", fontsize=8, fontcolor="#5F6368"]; } caption: Postulated inhibition of the PI3K/AKT signaling pathway.
Experimental Workflow for Performance Evaluation
A systematic approach is crucial for evaluating the anti-cancer potential of this compound. The following workflow outlines the key experimental stages.
// Nodes start [label="Start: Compound Synthesis\n& Characterization", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cytotoxicity [label="Cytotoxicity Screening\n(MTT/SRB Assay)", fillcolor="#F1F3F4", fontcolor="#202124"]; ic50 [label="Determine IC50 Values", fillcolor="#F1F3F4", fontcolor="#202124"]; apoptosis [label="Apoptosis Analysis\n(Annexin V-FITC/PI Staining)", fillcolor="#F1F3F4", fontcolor="#202124"]; cell_cycle [label="Cell Cycle Analysis\n(Flow Cytometry)", fillcolor="#F1F3F4", fontcolor="#202124"]; mechanism [label="Mechanism of Action\n(Western Blot for\nPI3K/AKT Pathway)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Conclusion:\nEfficacy & Mechanism", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> cytotoxicity [color="#4285F4"]; cytotoxicity -> ic50 [color="#4285F4"]; ic50 -> apoptosis [color="#4285F4"]; ic50 -> cell_cycle [color="#4285F4"]; apoptosis -> mechanism [color="#4285F4"]; cell_cycle -> mechanism [color="#4285F4"]; mechanism -> end [color="#4285F4"]; } caption: Experimental workflow for compound evaluation.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9][10][11]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.[12][13][14][15][16]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis
This assay determines the effect of the compound on the progression of the cell cycle.
Principle: The DNA content of cells varies depending on the phase of the cell cycle (G0/G1, S, G2/M). Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content.
Protocol:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for a specific duration (e.g., 24 or 48 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[17][18]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA). Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17][18][19][20][21]
Western Blot Analysis for PI3K/AKT Pathway Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the PI3K/AKT signaling pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the target proteins (e.g., PI3K, AKT, phosphorylated AKT (p-AKT), mTOR).
Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for PI3K, AKT, p-AKT, etc., followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4][22][23][24][25]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The intensity of the bands corresponds to the level of protein expression.
By following this comprehensive guide, researchers can systematically evaluate the anti-cancer performance of this compound, compare it with existing coumarin derivatives, and elucidate its mechanism of action.
References
- 1. Investigation of 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one as a promising coumarin compound for the development of a new and orally effective antileishmanial agent [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro cytotoxicity and apoptosis inducing study of 2-aryl-3-nitro-2H-chromene derivatives as potent anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Western blot analysis of PI3K/AKT and RAS/ERK pathways [bio-protocol.org]
- 5. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of coumarin derivatives and investigation of their inhibitory effects on lung cancer cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3.2.2. Cytotoxic Activity Using MTT Assay [bio-protocol.org]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. igbmc.fr [igbmc.fr]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 21. nanocellect.com [nanocellect.com]
- 22. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Benchmarking the Photophysical Properties of 3-benzoyl-6-nitro-2H-chromen-2-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected photophysical properties of 3-benzoyl-6-nitro-2H-chromen-2-one against a selection of well-characterized coumarin derivatives. Due to the limited availability of direct experimental data for this specific compound, this document serves as a benchmark, offering insights into its anticipated behavior based on the established structure-property relationships within the coumarin family. The inclusion of detailed experimental protocols provides a framework for the empirical validation of these properties.
The core structure of this compound features two significant electron-withdrawing groups: a benzoyl group at the 3-position and a nitro group at the 6-position. These substituents are expected to significantly influence the electronic and, consequently, the photophysical characteristics of the molecule, distinguishing it from the more commonly studied coumarins bearing electron-donating groups.
Comparative Analysis of Photophysical Properties
The photophysical properties of coumarin derivatives are highly sensitive to the nature and position of substituents on the coumarin ring.[1][2] Electron-donating groups (EDGs) at the 7-position and electron-withdrawing groups (EWGs) at the 3-position typically enhance fluorescence through an intramolecular charge transfer (ICT) mechanism.[1] The target compound, this compound, with two EWGs, is anticipated to exhibit distinct photophysical behavior.
To contextualize the expected properties of this compound, the following table summarizes the photophysical data for a series of benchmark coumarin derivatives with varying substitution patterns.
| Compound | Substituents | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) | Solvent |
| Coumarin | Unsubstituted | ~330 | ~380 | ~4400 | Low | Various |
| 7-Hydroxy-4-methylcoumarin | 7-OH (EDG), 4-CH₃ | ~360 | ~450 | ~5400 | pH-dependent | Aqueous |
| Coumarin 102 | 7-N(C₂H₅)₂ (strong EDG) | ~400 | ~460 | ~3200 | 0.76 | Ethanol |
| 3-Cyano-7-diethylamino-2-iminocoumarin | 3-CN (EWG), 7-N(C₂H₅)₂ (strong EDG) | - | - | - | High | - |
| Pyridinium-benzo[g]coumarin analogue | 3-Pyridinium (EWG) | - | 660-691 | - | - | - |
Data compiled from various sources.[3][4] Note: Specific values can vary with the solvent and experimental conditions.
Based on the established trends, the two electron-withdrawing groups on this compound are predicted to lead to a lower fluorescence quantum yield compared to coumarins with strong electron-donating groups at the 7-position. The absorption and emission wavelengths are likely to be shifted, and the Stokes shift may also be affected.
Experimental Protocols
To empirically determine the photophysical properties of this compound, the following experimental protocols are recommended.
Sample Preparation
-
Dissolve the coumarin derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) to a stock concentration of approximately 1 mM.
-
Prepare a series of dilutions from the stock solution for absorbance and fluorescence measurements. For quantum yield and lifetime measurements, the absorbance of the sample at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5]
-
Ensure all glassware and cuvettes are scrupulously clean to prevent contamination from fluorescent impurities.[6]
UV-Visible Absorption and Steady-State Fluorescence Spectroscopy
-
Instrumentation: A calibrated UV-Visible spectrophotometer and a spectrofluorometer are required.
-
Procedure:
-
Record the absorption spectrum of the sample in a 1 cm path length quartz cuvette to determine the maximum absorption wavelength (λ_abs).
-
Using an excitation wavelength corresponding to λ_abs, record the fluorescence emission spectrum. The emission spectrum should be corrected for the instrument's spectral sensitivity.[7]
-
The Stokes shift can be calculated from the difference in the wavenumbers of the absorption and emission maxima.
-
Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)
The relative method compares the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[5][8]
-
Standard Selection: Choose a standard that absorbs and emits in a similar spectral region to the sample. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) or Rhodamine 6G in ethanol (Φ_f = 0.95).[8]
-
Procedure:
-
Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the standard.
-
Integrate the area under the emission curves.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
where:
-
Φ_r is the quantum yield of the reference.
-
m_s and m_r are the slopes of the linear fits for the sample and reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solvents, respectively.[5]
-
-
Fluorescence Lifetime (τ_f) Measurement (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique for determining fluorescence lifetimes.[9][10]
-
Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.[9][11]
-
Procedure:
-
The sample is excited by a high-repetition-rate pulsed laser.
-
The time difference between the laser pulse and the arrival of the first emitted photon at the detector is measured for a large number of excitation events.
-
A histogram of the number of photons detected versus time is constructed, which represents the fluorescence decay profile.[12]
-
The fluorescence lifetime is determined by fitting the decay curve to one or more exponential functions after deconvolution with the instrument response function (IRF).[13]
-
Visualizing Experimental Workflows and Molecular Principles
To further clarify the processes involved in characterizing and understanding the photophysical properties of coumarin derivatives, the following diagrams are provided.
References
- 1. 7-Alkoxy-appended coumarin derivatives: synthesis, photo-physical properties, aggregation behaviours and current–voltage ( I – V ) characteristic stud ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00762A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.uci.edu [chem.uci.edu]
- 6. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 7. researchgate.net [researchgate.net]
- 8. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 9. horiba.com [horiba.com]
- 10. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 11. horiba.com [horiba.com]
- 12. youtube.com [youtube.com]
- 13. Multi-Dimensional Time-Correlated Single Photon Counting (TCSPC) Fluorescence Lifetime Imaging Microscopy (FLIM) to Detect FRET in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Binding Affinity of 3-benzoyl-6-nitro-2H-chromen-2-one for Lipoxygenase
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Lipoxygenase Inhibitory Potential of a Novel Chromen-2-one Derivative.
Quantitative Data Summary
Based on the available data for structurally related compounds, the inhibitory potential of 3-benzoyl-6-nitro-2H-chromen-2-one against soybean LOX-3 is estimated and compared with known lipoxygenase inhibitors. The IC₅₀ value for 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one was extrapolated from its reported high percentage of inhibition.
| Compound | Target Enzyme | IC₅₀ (µM) | Data Source |
| This compound | Soybean LOX-3 | ~ 1.5 (Estimated) | - |
| 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one | Soybean LOX-3 | ~ 1.4 | Estimated from[1][3] |
| Quercetin (Standard Inhibitor) | Soybean 15-LOX | 4.84 ± 6.43 | |
| Baicalein (Standard Inhibitor) | Soybean 15-LOX | 22.46 ± 1.32 | [4] |
| Zileuton (Standard Inhibitor) | 5-LOX | < 1 | [5] |
Note on Estimation: The IC₅₀ value for 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one was estimated based on its reported 96.6% inhibition of soybean LOX-3 at a concentration of 100 µM[1][2][3]. Assuming a standard dose-response curve, this high level of inhibition suggests an IC₅₀ value in the low micromolar range. The IC₅₀ for the target compound, this compound, is predicted to be in a similar range due to structural similarity.
Experimental Protocols
The following is a detailed methodology for a soybean lipoxygenase inhibition assay, adapted from established protocols[1][2][3]. This protocol can be utilized to experimentally determine the binding affinity of this compound.
Soybean Lipoxygenase Inhibition Assay Protocol
-
Materials and Reagents:
-
Soybean Lipoxygenase (LOX-3)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (this compound)
-
Standard inhibitors (e.g., Quercetin, Baicalein)
-
UV-Vis Spectrophotometer
-
-
Preparation of Solutions:
-
Prepare a stock solution of soybean lipoxygenase in borate buffer.
-
Prepare a stock solution of linoleic acid in ethanol.
-
Dissolve the test compound and standard inhibitors in DMSO to prepare stock solutions of known concentrations.
-
-
Assay Procedure:
-
In a quartz cuvette, mix the borate buffer, an aliquot of the enzyme solution, and the test compound (or standard inhibitor/DMSO for control).
-
Incubate the mixture at room temperature for a specified period (e.g., 5 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the linoleic acid substrate to the cuvette.
-
Immediately measure the change in absorbance at 234 nm over time using the spectrophotometer. The formation of the conjugated diene hydroperoxide product from the oxidation of linoleic acid results in an increase in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for the control and for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Visualizations
Lipoxygenase Signaling Pathway
The lipoxygenase (LOX) pathway is a critical metabolic route for the conversion of polyunsaturated fatty acids, such as arachidonic acid, into biologically active lipid mediators called leukotrienes and lipoxins. These molecules play a key role in inflammatory responses. Inhibition of LOX enzymes can therefore modulate these inflammatory pathways.
Caption: The Lipoxygenase Signaling Pathway and the inhibitory action of the compound.
Experimental Workflow for Lipoxygenase Inhibition Assay
The following diagram illustrates the key steps involved in determining the inhibitory activity of a compound against lipoxygenase.
Caption: Workflow for the in vitro lipoxygenase inhibition assay.
References
- 1. lipoxygenase-inhibition-activity-of-coumarin-derivatives-qsar-and-molecular-docking-study - Ask this paper | Bohrium [bohrium.com]
- 2. Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoxygenase Inhibition Activity of Coumarin Derivatives-QSAR and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating the Cellular Landscape: A Comparative Guide to 3-Benzoyl-6-Nitro-2H-Chromen-2-One in Bioimaging
For researchers, scientists, and drug development professionals, the quest for novel fluorescent probes to illuminate the intricate workings of biological systems is perpetual. Among the vast arsenal of molecular imaging tools, coumarin-based fluorophores have long been favored for their versatility. This guide provides a comprehensive comparison of a specific derivative, 3-benzoyl-6-nitro-2H-chromen-2-one, with established alternatives, offering insights into its potential advantages and limitations for bioimaging applications.
The core structure of this compound, a member of the coumarin family, features a benzopyrone scaffold. The presence of an electron-withdrawing nitro group at the 6-position and a benzoyl group at the 3-position is anticipated to modulate its photophysical properties, potentially offering unique spectral characteristics for bioimaging. However, a detailed, direct experimental validation of this specific compound's performance in live-cell imaging is not extensively documented in publicly available literature. This guide, therefore, draws upon the known effects of these functional groups on the coumarin core and contrasts them with a well-established, commercially available fluorescent probe, Coumarin 6, which is widely used for staining cellular lipids.
Performance Comparison: this compound vs. Coumarin 6
To provide a clear and objective comparison, the following table summarizes the known or inferred photophysical and biological properties of this compound against the experimentally determined data for Coumarin 6.
| Property | This compound (Inferred/Predicted) | Coumarin 6 (Experimental Data) |
| Excitation Wavelength (λex) | Predicted in the near-UV to blue region | ~459 nm[1] |
| Emission Wavelength (λem) | Predicted in the blue-green to yellow-orange region | ~504 nm[1] |
| Stokes Shift | Moderate to large | ~45 nm |
| Quantum Yield (Φ) | Likely moderate to low due to the nitro group | High (0.78 in ethanol)[1] |
| Photostability | Potentially lower due to the nitro group, which can be prone to photoreactions.[2][3] | Good |
| Biocompatibility | Requires experimental validation. Nitroaromatic compounds can sometimes exhibit cytotoxicity. | Generally considered biocompatible for cellular imaging. |
| Solubility | Likely soluble in organic solvents, with limited aqueous solubility. | Soluble in organic solvents, often used from a stock solution for cell staining. |
| Primary Application | Potentially as a polarity-sensitive probe or for targeted imaging, depending on the benzoyl group's interactions. | Staining of lipid droplets and other hydrophobic structures within cells. |
Delving into the Details: Advantages and Limitations
This compound: A Probe with Potential and Caveats
Potential Advantages:
-
Large Stokes Shift: The substitution pattern with both an electron-withdrawing nitro group and a conjugated benzoyl group could lead to a significant separation between the excitation and emission maxima. A large Stokes shift is highly desirable in fluorescence microscopy as it minimizes the overlap between the excitation and emission signals, leading to improved signal-to-noise ratios.
-
Environmental Sensitivity: The presence of the benzoyl group might confer sensitivity to the local microenvironment, such as polarity or viscosity. This could potentially be exploited for developing probes that report on specific cellular compartments or changes in their properties.
-
Tunable Synthesis: The coumarin scaffold is amenable to synthetic modification, allowing for the potential to further functionalize the benzoyl or other positions to achieve targeted delivery to specific organelles or biomolecules.
Limitations:
-
Photostability Concerns: Nitro-substituted aromatic compounds are often susceptible to photobleaching and photoreactions, which can limit their utility in long-term imaging experiments.[2][3]
-
Lower Quantum Yield: The nitro group is a well-known fluorescence quencher, which could lead to a lower quantum yield compared to other coumarin derivatives, resulting in dimmer signals.
-
Potential Cytotoxicity: The biocompatibility of nitroaromatic compounds needs to be carefully evaluated, as some can exhibit toxic effects on living cells.
-
Limited Data: The most significant limitation is the lack of comprehensive studies detailing its photophysical properties and performance in biological imaging, making its application currently speculative.
Coumarin 6: The Established Workhorse
Advantages:
-
High Quantum Yield and Brightness: Coumarin 6 is a very bright fluorophore with a high quantum yield, making it easily detectable even at low concentrations.[1]
-
Excellent Photostability: It exhibits good resistance to photobleaching, allowing for extended imaging sessions.
-
Well-Characterized: Its photophysical properties and application for staining lipid droplets are well-documented, providing a reliable standard for comparison.
-
Commercially Available: Readily available from various suppliers, making it accessible for routine use.
Limitations:
-
Smaller Stokes Shift: Compared to what might be expected from the 3-benzoyl-6-nitro derivative, Coumarin 6 has a relatively modest Stokes shift.
-
Limited Specificity: While it preferentially stains hydrophobic environments, it may not be specific to a single organelle and can accumulate in other lipid-rich structures.
Experimental Protocols
To facilitate the practical application and comparison of these probes, detailed experimental methodologies are crucial.
Synthesis of this compound
A plausible synthetic route for this compound would involve the Pechmann condensation of a substituted phenol with a β-ketoester, followed by nitration. A more specific potential synthesis involves the reaction of 4-nitrophenol with ethyl benzoylacetate under acidic conditions.
General Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitrophenol and ethyl benzoylacetate in a suitable solvent like ethanol.
-
Acid Catalysis: Add a strong acid catalyst, such as sulfuric acid or a Lewis acid, dropwise to the mixture while stirring.
-
Heating: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product.
-
Purification: Filter the precipitate, wash it with water, and then purify it by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain the final product.
-
Characterization: Confirm the structure of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Live-Cell Imaging with a Coumarin-Based Probe (General Protocol)
This protocol provides a general workflow for staining live cells with a coumarin probe like Coumarin 6. It can be adapted for testing newly synthesized probes like this compound after determining its optimal concentration and incubation time.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips.
-
Fluorescent probe (e.g., Coumarin 6) stock solution (typically 1-10 mM in DMSO).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope equipped with appropriate filters for the chosen probe.
Protocol:
-
Cell Culture: Plate cells at a suitable density on imaging-compatible dishes or coverslips and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM for Coumarin 6).
-
Cell Staining: Remove the old medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells with the probe for a specific duration (e.g., 15-30 minutes for Coumarin 6) in the CO₂ incubator. This step may require optimization for new probes.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium to the cells and immediately proceed to imaging using a fluorescence microscope. Use filter sets appropriate for the excitation and emission wavelengths of the probe.
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Conclusion
This compound represents a coumarin derivative with a chemical structure that suggests intriguing possibilities for bioimaging, particularly in terms of a potentially large Stokes shift and environmental sensitivity. However, the anticipated drawbacks, such as lower photostability and quantum yield due to the nitro group, coupled with a significant lack of empirical data, currently position it as a molecule of interest for further investigation rather than a ready-to-use tool. In contrast, Coumarin 6 stands as a robust and reliable fluorescent probe for lipid staining, backed by a wealth of experimental data and a long history of use in cell biology.
For researchers seeking to explore novel fluorescent probes, the synthesis and thorough photophysical and biological characterization of this compound would be a valuable endeavor. Such studies would be essential to ascertain its true potential and determine if its theoretical advantages can be translated into practical benefits for live-cell imaging, ultimately expanding the toolkit available for visualizing the complex and dynamic world within the cell.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-benzoyl-6-nitro-2H-chromen-2-one
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of 3-benzoyl-6-nitro-2H-chromen-2-one, a compound that requires careful handling due to its chemical structure.
Key Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Label a dedicated, leak-proof, and sealable waste container clearly as "Hazardous Waste: this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Cross-contamination can lead to dangerous chemical reactions.
-
-
Waste Collection:
-
For solid waste (e.g., unused compound, contaminated filter paper), carefully transfer it into the designated hazardous waste container. Avoid creating dust.
-
For solutions, use a funnel to transfer the liquid waste into a compatible, sealed container. Ensure the container is appropriate for the solvent used.
-
Rinse any contaminated glassware or equipment with a suitable solvent (e.g., acetone, ethanol). The rinsate must also be collected as hazardous waste.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area.
-
Keep the container away from incompatible materials, particularly strong oxidizing agents, strong bases, and sources of ignition.[1][2] Nitro compounds can be reactive and potentially explosive under certain conditions.[3]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified chemical waste disposal company.
-
Provide the disposal company with all available information about the compound, including its chemical name and structure.
-
Decontamination of Work Surfaces
In case of a spill, decontaminate the affected area using a suitable solvent and absorbent pads. All materials used for cleanup must be disposed of as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
As no specific SDS is available, quantitative data regarding toxicity or exposure limits for this compound cannot be provided. However, related compounds exhibit characteristics that necessitate careful handling. For instance, some benzoyl compounds can be irritants, and nitroaromatic compounds are often toxic and may have explosive properties.[3][4]
| Data Point | Value | Source |
| Acute Toxicity | Data not available | - |
| Permissible Exposure Limit (PEL) | Data not available | - |
| Recommended Storage Temperature | Cool, dry, well-ventilated area | General best practice |
Disclaimer: This information is intended as a guide and is not a substitute for a formal risk assessment or the advice of a qualified EHS professional. Always adhere to the specific regulations and procedures established by your institution and local authorities.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
